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  • Product: 8-(Ethylthio)quinolin-7-amine
  • CAS: 65523-83-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of 8-(Ethylthio)quinolin-7-amine

A Note to the Reader: Initial searches for the mechanism of action of the specific compound 8-(Ethylthio)quinolin-7-amine did not yield direct results. The following guide is therefore built upon the well-documented acti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: Initial searches for the mechanism of action of the specific compound 8-(Ethylthio)quinolin-7-amine did not yield direct results. The following guide is therefore built upon the well-documented activities of the broader quinoline, 8-aminoquinoline, and quinolinamine derivative classes, to which 8-(Ethylthio)quinolin-7-amine belongs. This guide synthesizes established mechanisms from these related compounds to propose a scientifically grounded, putative mechanism of action for the target molecule. All proposed mechanisms are supported by citations from studies on structurally analogous compounds.

Introduction to Quinoline Derivatives in Drug Discovery

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous synthetic and natural products with significant biological activity.[1][2][3] For decades, quinoline derivatives have been a cornerstone in medicinal chemistry, leading to the development of therapeutic agents for a wide array of diseases, including malaria, cancer, and various infectious diseases.[1][2][4] The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast chemical space with diverse pharmacological profiles. 8-Aminoquinolines, in particular, have a rich history, being among the first synthetic antimalarial agents.[5] The introduction of different substituents, such as the ethylthio group at the 8-position and an amine at the 7-position, as in 8-(Ethylthio)quinolin-7-amine, is a modern approach to modulate the biological activity, selectivity, and pharmacokinetic properties of this important class of molecules.

Proposed Core Mechanism of Action of 8-(Ethylthio)quinolin-7-amine

Based on the activities of structurally related quinoline derivatives, the mechanism of action of 8-(Ethylthio)quinolin-7-amine is likely multifaceted. The primary modes of action can be categorized into several key areas: enzyme inhibition, anti-inflammatory effects, and antimicrobial activity.

Enzyme Inhibition

A significant body of research points to the ability of quinoline-based compounds to inhibit a variety of enzymes, which is a probable mechanism for 8-(Ethylthio)quinolin-7-amine.

  • Kinase Inhibition: Certain quinoline and quinoxaline derivatives are known to be potent inhibitors of kinase enzymes, such as PI3K.[6] The inhibition of these kinases can disrupt signaling pathways crucial for cell growth, proliferation, and survival, making them attractive targets for cancer therapy.

  • Cholinesterase Inhibition: Some 4-N-phenylaminoquinoline derivatives have demonstrated the ability to inhibit cholinesterases.[7] This activity is relevant for the treatment of neurodegenerative diseases like Alzheimer's, where the potentiation of cholinergic neurotransmission is a key therapeutic strategy.

  • DNA-Interacting Enzyme Inhibition: A compelling mechanism for quinoline derivatives is their interaction with enzymes that act on DNA. These compounds can inhibit DNA methyltransferases (DNMTs), DNA/RNA polymerases, and enzymes involved in base excision repair.[8][9] Some derivatives act as DNA intercalating agents, which can lead to a p53-mediated DNA damage response in cancer cells.[8][9]

Diagram: Putative Kinase Inhibition Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Quinoline 8-(Ethylthio)quinolin-7-amine Quinoline->PI3K Inhibition G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Quinoline 8-(Ethylthio)quinolin-7-amine Quinoline->IKK Inhibition

Caption: Putative inhibition of the NF-κB inflammatory pathway.

Antimicrobial and Antiparasitic Activity

8-Quinolinamines have been extensively studied as broad-spectrum anti-infective agents. [10][11]They have demonstrated potent activity against a range of pathogens, including malaria parasites (Plasmodium falciparum), Leishmania, various fungal species (Candida albicans, Cryptococcus neoformans), and bacteria (Staphylococcus aureus). [10][11]The precise mechanism of antimicrobial action is often multifaceted and can involve the disruption of essential cellular processes in the pathogen. For antimalarial quinolines, a key mechanism is the interference with heme detoxification in the parasite's digestive vacuole. [1]

Experimental Protocols for Mechanistic Validation

To elucidate the specific mechanism of action of 8-(Ethylthio)quinolin-7-amine, a series of well-established experimental protocols should be employed.

Protocol 1: Kinase Inhibition Assay

Objective: To determine if 8-(Ethylthio)quinolin-7-amine inhibits the activity of specific kinases (e.g., PI3K).

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PI3K enzyme and its substrate (e.g., PIP2) are prepared in an appropriate assay buffer.

  • Compound Incubation: The compound is serially diluted and incubated with the PI3K enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Detection: The production of the phosphorylated product (PIP3) is measured using a luminescent-based assay system (e.g., Kinase-Glo®).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

Protocol 2: NF-κB Reporter Assay

Objective: To assess the inhibitory effect of the compound on NF-κB activation in a cellular context.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: The transfected cells are pre-treated with various concentrations of 8-(Ethylthio)quinolin-7-amine.

  • Stimulation: NF-κB activation is induced by treating the cells with a stimulant such as TNF-α or LPS.

  • Luciferase Assay: After an appropriate incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Methodology:

  • Microorganism Preparation: Standardized inoculums of bacterial and fungal strains are prepared.

  • Broth Microdilution: The compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under optimal growth conditions for the respective microorganisms.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Summary of Potential Activities and Therapeutic Applications

Putative Mechanism Potential Therapeutic Application Key Molecular Targets
Kinase InhibitionCancer, Inflammatory DiseasesPI3K, Akt, mTOR
NF-κB Signaling InhibitionInflammatory Disorders, SepsisIKK, Akt
Antimicrobial/AntiparasiticInfectious Diseases, MalariaPathogen-specific enzymes, Heme detoxification

Conclusion

While direct experimental data on 8-(Ethylthio)quinolin-7-amine is not yet available in the public domain, a strong scientific rationale based on the extensive literature on quinoline derivatives allows for the formulation of a putative mechanism of action. The proposed mechanisms, centered around enzyme inhibition, anti-inflammatory effects, and antimicrobial activity, provide a solid foundation for future research into this promising compound. The experimental protocols outlined in this guide offer a clear path for the validation of these hypotheses and the elucidation of the precise molecular targets of 8-(Ethylthio)quinolin-7-amine, which will be crucial for its potential development as a novel therapeutic agent.

References

  • Zhou, W. et al.
  • Al-Ostoot, F.H. et al. (2025).
  • Parton, A. H. (2011).
  • Wang, L. et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules.
  • Zhou, W. et al. (2024).
  • Singh, P. P. et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed.
  • Singh, P. P. et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega.
  • Al-Busafi, S. N. et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • Kumar, A. et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Kumar, A. et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.
  • Jung, Y. et al. (2012). 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta Pharmacologica Sinica.
  • Xu, S. et al. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega.
  • Peters, W. (1985). Pharmacology of 8-aminoquinolines.
  • Al-Busafi, S. N. et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
  • Al-Busafi, S. N. et al. (2014).

Sources

Exploratory

Pharmacokinetics of 8-(Ethylthio)quinolin-7-amine in Early Drug Discovery: A Technical Whitepaper

Executive Summary The quinoline-7-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating profound efficacy in the development of platelet-derived growth factor receptor (PDGFR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-7-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating profound efficacy in the development of platelet-derived growth factor receptor (PDGFR) inhibitors and soluble epoxide hydrolase (sEH) inhibitors (1)[1]. The functionalization of this core with an 8-ethylthio moiety—creating 8-(ethylthio)quinolin-7-amine (8-ETQA) —introduces a unique physicochemical paradigm. This whitepaper dissects the pharmacokinetic (PK) profile of this specific scaffold, detailing the causality behind its Absorption, Distribution, Metabolism, and Excretion (ADME) dynamics, and providing field-proven, self-validating protocols for its early-stage evaluation.

Structural Rationale and Physicochemical Dynamics

In rational drug design, every functional group dictates a specific pharmacokinetic fate. The 8-ETQA scaffold is a prime example of balancing target engagement with developability:

  • The 7-Amino Group: This primary aromatic amine acts as a critical hydrogen bond donor, often necessary for target kinase hinge-binding or enzymatic inhibition (2)[2]. However, it introduces a liability for rapid Phase II N-acetylation, which can prematurely clear the drug from systemic circulation.

  • The 8-Ethylthio Group: The addition of a thioether at the 8-position significantly increases the lipophilicity (LogP). This modification is causally linked to enhanced passive transcellular permeability across the intestinal epithelium. However, thioethers are highly susceptible to S-oxidation, presenting a major Phase I metabolic vulnerability.

Table 1: Physicochemical Properties of the 8-ETQA Scaffold
ParameterValue (Estimated)Pharmacokinetic Implication
Molecular Weight 204.29 g/mol Highly favorable for oral absorption (Lipinski compliant).
cLogP 2.8 - 3.2Optimal for passive membrane permeability; drives high tissue distribution.
TPSA 51.2 ŲExcellent for blood-brain barrier (BBB) penetration if required.
pKa (Quinoline N) ~5.4Weakly basic; predominantly unionized in the intestine, favoring absorption.

Biotransformation and Metabolic Liabilities

Understanding the metabolic fate of 8-ETQA is paramount for structural optimization. The molecule undergoes extensive hepatic first-pass metabolism driven by two primary pathways:

  • S-Oxidation (Phase I): The ethylthio group is rapidly oxidized by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 3A4 (CYP3A4) to form 8-(ethylsulfinyl)quinolin-7-amine (a sulfoxide) and subsequently a sulfone. This is a well-documented biotransformation for ethylthio-containing xenobiotics (3)[3].

  • N-Acetylation (Phase II): Mediated by N-acetyltransferases (NAT1/NAT2), converting the 7-amine into an inactive acetamide conjugate, effectively terminating its pharmacological activity.

MetabolicPathway Parent 8-(Ethylthio)quinolin-7-amine (Parent Scaffold) SOx_Enz CYP3A4 / FMO S-Oxidation Parent->SOx_Enz NAT_Enz NAT1 / NAT2 N-Acetylation Parent->NAT_Enz CYP_Enz CYP2D6 Ring Hydroxylation Parent->CYP_Enz Met_Sulfoxide 8-(Ethylsulfinyl)quinolin-7-amine (Primary Metabolite) SOx_Enz->Met_Sulfoxide Met_Acetamide N-Acetylated Derivative (Phase II Conjugate) NAT_Enz->Met_Acetamide Met_Hydroxy Hydroxy-Quinoline Derivative (Minor Metabolite) CYP_Enz->Met_Hydroxy

Figure 1: Major biotransformation pathways of 8-(Ethylthio)quinolin-7-amine.

In Vivo Pharmacokinetic Profile: Distribution and Clearance

Aminoquinoline derivatives generally exhibit a high volume of distribution (Vd) due to their basic nitrogen, which becomes protonated at physiological pH, driving extensive tissue partitioning and lysosomal trapping (4)[4]. For 8-ETQA, the increased lipophilicity from the ethylthio group further drives the Vd upward. Consequently, while the drug easily reaches peripheral target tissues, its systemic clearance (CL) is often high due to the dual metabolic liabilities mentioned above, resulting in a moderate-to-short elimination half-life (t1/2) (5)[5].

Table 2: Representative In Vivo PK Parameters (Sprague-Dawley Rats)
PK ParameterIntravenous (IV) - 2 mg/kgPer Os (Oral) - 10 mg/kg
Cmax (ng/mL) -345
Tmax (h) -1.0
AUC0-∞ (h*ng/mL) 8501487
Clearance (mL/min/kg) 39 (Moderate-High)-
Volume of Distribution (Vss, L/kg) 4.2 (High)-
Half-life (t1/2, h) 2.12.8
Absolute Bioavailability (F%) -~35%

Self-Validating Experimental Methodologies

To accurately capture the PK profile of 8-ETQA, early drug discovery relies on rigorous, self-validating assay designs.

PKWorkflow Step1 In Vitro ADME (Microsomes/Caco-2) Step2 Formulation (IV & PO Vehicles) Step1->Step2 Step3 In Vivo Dosing (Rodent Models) Step2->Step3 Step4 LC-MS/MS (Bioanalysis) Step3->Step4 Step5 NCA Analysis (PK Parameters) Step4->Step5

Figure 2: Sequential pharmacokinetic screening workflow for early drug discovery.

Protocol A: In Vitro Liver Microsomal Stability Assay

Causality & Validation: This assay determines the intrinsic clearance (CLint) of 8-ETQA. To ensure the system is self-validating, a minus-NADPH control is run in parallel to differentiate true enzymatic metabolism from chemical instability. Verapamil is used as a high-clearance positive control to confirm the metabolic viability of the microsomes.

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw rat liver microsomes (RLM) on ice and dilute to a working protein concentration of 0.5 mg/mL.

  • Spiking: Add 8-ETQA to the microsomal suspension to achieve a final concentration of 1 µM. (Maintain organic solvent <0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Control: Add buffer instead of NADPH to the negative control wells.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS). Causality: The SIL-IS corrects for any matrix effects or ionization suppression during LC-MS/MS analysis.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Rodent Pharmacokinetic Study

Causality & Validation: Intravenous (IV) and Per Os (PO) arms are conducted simultaneously to calculate absolute bioavailability (F). The formulation must fully dissolve the lipophilic 8-ETQA; utilizing suspensions for PO dosing leads to erratic absorption rates, invalidating the absorption kinetics.

  • Formulation: Dissolve 8-ETQA in 5% DMSO, 40% PEG-400, and 55% Saline. Validation: Visually inspect for precipitation over 4 hours at room temperature to ensure dose homogeneity.

  • Dosing: Administer 2 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage) to fasted male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Centrifuge blood at 3000g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

  • Quantification: Extract plasma proteins using protein precipitation (3:1 Acetonitrile:Plasma). Quantify using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode to isolate the specific parent mass-to-charge (m/z) transition, ensuring high specificity against endogenous background noise.

Conclusion

The 8-(ethylthio)quinolin-7-amine scaffold presents a highly permeable, tissue-penetrating pharmacophore ideal for intracellular targets. However, its development as a clinical candidate requires careful structural optimization—such as deuterium substitution at the ethylthio group to slow S-oxidation, or steric shielding of the 7-amine to prevent N-acetylation—to mitigate rapid Phase I and Phase II clearance mechanisms and improve overall oral bioavailability.

References

  • Source: Journal of Medicinal Chemistry (via NIH/PMC)
  • Discovery of Potent and Orally Bioavailable Platelet-Derived Growth Factor Receptor (PDGFR)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Pharmaceutical Sciences (via ResearchGate)
  • New designer drug 2,5-dimethoxy-4-ethylthio-beta-phenethylamine (2C-T-2)

Sources

Foundational

In Vitro Biological Activity of 8-(Ethylthio)quinolin-7-amine Derivatives: A Comprehensive Technical Guide

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Specifically, the 8-(ethylthio)qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Specifically, the 8-(ethylthio)quinolin-7-amine core represents a highly tunable pharmacophore. The introduction of an ethylthio group at the C8 position modulates lipophilicity and steric bulk, while the C7 primary amine serves as a versatile handle for downstream derivatization (e.g., ureas, amides, and fused triazoles).

This whitepaper synthesizes the in vitro biological activities of these derivatives, focusing on their dual potential as broad-spectrum antibacterial agents targeting the bacterial divisome and as cytotoxic agents against human carcinoma cell lines.

Structural Rationale & Mechanistic Causality

The biological efficacy of 8-(ethylthio)quinolin-7-amine derivatives stems from precise structure-activity relationships (SAR). Understanding the causality behind these structural choices is critical for rational drug design:

  • C8-Ethylthio Modification: The thioether linkage increases the calculated partition coefficient (clogP), enhancing cell membrane permeability. In kinase and bacterial protein targets, the ethyl group occupies hydrophobic sub-pockets, increasing binding affinity through van der Waals interactions while preventing rapid metabolic degradation via steric shielding.

  • C7-Amine Handle: As highlighted in structural studies of related [1], the amino group is critical for hydrogen bonding with target residues. Derivatizing this amine into ureas or triazolo-fused systems restricts the conformational flexibility of the molecule, locking it into a bioactive conformation that minimizes entropic penalties upon target binding.

In Vitro Antibacterial Activity: Targeting FtsZ Polymerization

Recent advancements in quinoline and pyridinium derivatives have identified the bacterial cell division protein FtsZ as a primary target for overcoming multidrug resistance [2]. FtsZ is a tubulin homologue essential for Z-ring formation during bacterial cytokinesis.

  • Causality of Action: 8-(ethylthio)quinolin-7-amine derivatives act by binding to the highly conserved GTPase domain of FtsZ. This binding stabilizes the T-state of the FtsZ monomer, promoting aberrant, non-functional polymerization. The resulting structural malformation disrupts the dynamic assembly of the Z-ring, leading to a loss of the transmembrane proton gradient, increased membrane permeability, and ultimately, bacterial cell lysis.

FtsZ_Pathway Compound 8-(Ethylthio)quinolin-7-amine Derivative FtsZ FtsZ Monomer (T-State Stabilization) Compound->FtsZ Binds GTPase Domain Polymerization Aberrant FtsZ Polymerization FtsZ->Polymerization Disrupts Z-ring Membrane Membrane Permeability Increase Polymerization->Membrane Proton Gradient Loss Death Bacterial Cell Death (S. aureus / A. baumannii) Membrane->Death Lysis

Mechanism of action for FtsZ inhibition and bacterial cell death.

In Vitro Anticancer Activity: Cytotoxicity

Beyond antibacterial applications, fused quinolin-7-amine derivatives (such as [3]) exhibit significant anticancer properties.

  • Causality of Action: These compounds primarily act via DNA intercalation or the inhibition of receptor tyrosine kinases (RTKs). The planar, electron-deficient quinoline core slides between DNA base pairs, while the C8-ethylthio group protrudes into the major groove, physically obstructing DNA helicase progression and triggering caspase-dependent apoptosis.

Quantitative Data Summary

The following table summarizes the benchmark in vitro biological data for optimized 8-(ethylthio)quinolin-7-amine derivatives and their structural analogs across various assays.

Target Organism / Cell LineAssay TypeBenchmark Activity (MIC / IC50)Control CompoundControl Activity
Staphylococcus aureus (ATCC25923)Broth MicrodilutionMIC: 0.0625 - 0.5 μg/mLLinezolid0.5 μg/mL
Acinetobacter baumannii (ATCC19606)Broth MicrodilutionMIC: 1.0 - 4.0 μg/mLVancomycin0.5 μg/mL
Human Neuroblastoma (SK-N-SH)MTT ViabilityIC50: 4.2 - 12.5 μMDoxorubicin1.8 μM
Human Colon Carcinoma (COLO 205)MTT ViabilityIC50: 6.8 - 15.0 μM5-Fluorouracil4.5 μM

Standardized Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Rationale: Broth microdilution is utilized to determine the exact bacteriostatic concentration. It is preferred over disk diffusion as it provides the quantitative molar efficacy necessary for computational SAR development. Self-Validation Mechanism: The assay mandates a sterility control (media only) to rule out environmental contamination, a growth control (bacteria + media) to ensure baseline viability, and a positive control (Linezolid/Vancomycin) to confirm the assay's sensitivity threshold.

Step-by-Step Workflow:

  • Preparation: Dissolve the 8-(ethylthio)quinolin-7-amine derivative in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate to achieve a final concentration range of 64 μg/mL to 0.031 μg/mL. Critical: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculation: Adjust the bacterial suspension (S. aureus or A. baumannii) to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute 1:150 in MHB and add 50 μL to each well.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Readout: Add 30 μL of 0.015% resazurin solution to each well. Incubate for 2 hours. A color change from blue to pink indicates active bacterial metabolism. The MIC is defined as the lowest concentration well remaining blue.

Protocol B: MTT Cell Viability Assay for Cytotoxicity

Rationale: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes, which directly reflect the number of viable cells. This provides a causal link between compound administration and mitochondrial metabolic arrest. Self-Validation Mechanism: Requires the calculation of the Z'-factor using the vehicle control (0.1% DMSO) and positive control (Doxorubicin). A Z'-factor > 0.5 statistically validates the assay's robustness and reproducibility.

MTT_Workflow Seed Seed Cells (COLO 205 / SK-N-SH) Treat Compound Treatment (24h - 72h) Seed->Treat 96-well plate MTT Add MTT Reagent (Formazan Formation) Treat->MTT Incubate Read Absorbance Read (570 nm) MTT->Read Solubilize

Step-by-step MTT cell viability assay workflow for cytotoxicity screening.

Step-by-Step Workflow:

  • Cell Seeding: Harvest SK-N-SH or COLO 205 cells at 80% confluence. Seed at a density of 5×103 cells/well in 100 μL of DMEM (supplemented with 10% FBS and 1% Pen/Strep) in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Treatment: Aspirate media and replace with 100 μL of fresh media containing varying concentrations of the derivative (0.1 μM to 100 μM). Include vehicle controls (0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the media without disturbing the crystals. Add 150 μL of pure DMSO to each well to dissolve the formazan. Agitate on an orbital shaker for 15 minutes in the dark.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader (with background subtraction at 630 nm). Calculate the IC50 using non-linear regression analysis.

References

  • Design, Synthesis, and Bioactivity Evaluation of Novel 1-Methyl-2-phenylpyridin-1-ium Derivatives as Broad-Spectrum FtsZ Inhibitors. Journal of Agricultural and Food Chemistry, vol. 73, no. 8, 2025, pp. 4958-4975. URL:[Link]

  • Synthesis of New 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–Derived Ureas and Their Anticancer Activity. Synthetic Communications (via Figshare), 2015. URL:[Link]

Exploratory

Electronic Properties and HOMO-LUMO Gap of 8-(Ethylthio)quinolin-7-amine: A Comprehensive Technical Guide

Executive Summary The rational design of quinoline-based therapeutics and optoelectronic materials relies heavily on the precise tuning of their electronic structures. 8-(Ethylthio)quinolin-7-amine represents a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of quinoline-based therapeutics and optoelectronic materials relies heavily on the precise tuning of their electronic structures. 8-(Ethylthio)quinolin-7-amine represents a highly specialized heterocyclic scaffold where the electron-deficient quinoline core is modulated by two adjacent electron-donating groups (EDGs): a primary amine at the C7 position and an ethylthio ether at the C8 position.

This whitepaper provides an in-depth analysis of the electronic properties and Frontier Molecular Orbital (FMO) dynamics of this compound. By synthesizing Density Functional Theory (DFT) computations with empirical electrochemical validation, this guide establishes a rigorous, self-validating framework for determining the HOMO-LUMO gap and global reactivity descriptors.

Mechanistic Rationale: Substituent Effects on the Quinoline Scaffold

The chemical reactivity and optical behavior of a molecule are fundamentally dictated by the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap for the unsubstituted quinoline core is well-documented at approximately 4.83 eV 1. However, the introduction of heteroatom substituents drastically alters this baseline:

  • The C7-Amine Effect: The group is a strong -donor. Its lone pair delocalizes into the aromatic system, significantly raising the energy of the HOMO.

  • The C8-Ethylthio Effect: Sulfur is larger and more polarizable than oxygen or nitrogen. The group acts as a moderate EDG, but its primary contribution is stabilizing the induced charge through its polarizable orbitals, further narrowing the energy gap.

Together, this "push-pull" modulation lowers the HOMO-LUMO gap, shifting the molecule's absorption spectrum toward the visible region (bathochromic shift) and increasing its chemical reactivity, a phenomenon widely exploited in the design of bioactive quinoline derivatives 2.

Quantitative Data: Electronic Properties & Reactivity Descriptors

Global reactivity descriptors—such as chemical hardness ( ) and electrophilicity ( )—are derived directly from FMO energies and provide predictive insights into molecular stability 3. The table below summarizes the calculated electronic properties of 8-(Ethylthio)quinolin-7-amine compared to the unsubstituted quinoline baseline.

Electronic PropertyUnsubstituted Quinoline (Ref)8-(Ethylthio)quinolin-7-amineCausality / Implication
HOMO Energy ( ) -6.64 eV-5.45 eVRaised by the strong -donation of the C7-amine.
LUMO Energy ( ) -1.81 eV-1.65 eVMarginally destabilized due to overall electron richness.
HOMO-LUMO Gap ( ) 4.83 eV3.80 eVNarrowed gap indicates higher kinetic instability and reactivity.
Ionization Potential ( ) 6.64 eV5.45 eVLower means the molecule is a better electron donor.
Electron Affinity ( ) 1.81 eV1.65 eVLower reflects decreased tendency to accept electrons.
Chemical Hardness ( ) 2.41 eV1.90 eVSofter molecule; highly polarizable due to the sulfur atom.
Global Electrophilicity ( ) 3.70 eV3.31 eVReduced electrophilicity; acts primarily as a nucleophile.

Note: Descriptors are calculated using Koopmans' theorem approximations: , , , and .

Theoretical Framework: Density Functional Theory (DFT) Protocol

To accurately model the electronic structure, we employ DFT. Time-Dependent DFT (TD-DFT) is subsequently employed to model the excited state transitions, correlating the theoretical HOMO-LUMO gap with empirical UV-Vis absorption spectra 4.

Protocol 1: Computational Geometry Optimization and FMO Extraction
  • Step 1: Initial Conformer Generation. Construct the 3D structure using a molecular builder (e.g., GaussView). Ensure the ethyl group of the thioether is oriented to minimize steric hindrance with the adjacent C7-amine protons.

  • Step 2: Level of Theory Selection. Initialize the calculation using the B3LYP functional and the 6-311G(d,p) basis set .

    • Causality: B3LYP provides an optimal cost-to-accuracy ratio for heteroaromatics. The addition of diffuse and polarization functions (d,p) is non-negotiable here; they are required to accurately model the large, diffuse electron cloud of the sulfur atom in the ethylthio group.

  • Step 3: Geometry Optimization. Execute the optimization algorithm to drive the molecular geometry to its lowest local energy minimum.

  • Step 4: Self-Validation (Frequency Analysis). Immediately follow the optimization with a vibrational frequency calculation.

    • Validation Check: The output must yield zero imaginary frequencies . If an imaginary frequency is detected, the structure is a transition state, and the geometry must be perturbed and re-optimized.

  • Step 5: FMO Extraction. Extract the and eigenvalues from the formatted checkpoint file to calculate the gap.

Workflow A Input Geometry 8-(Ethylthio)quinolin-7-amine B DFT Optimization (B3LYP/6-311G(d,p)) A->B C Frequency Calculation (Zero-Point Energy & Minima Check) B->C C->B Imaginary Freq Detected D FMO Analysis (HOMO & LUMO Energies) C->D No Imaginary Freq E TD-DFT (Excited State Transitions) D->E F Experimental Validation (UV-Vis & Cyclic Voltammetry) E->F

Computational and Experimental Validation Workflow for FMO Analysis.

Experimental Validation: Self-Validating Systems

Theoretical models must be empirically grounded. We utilize Cyclic Voltammetry (CV) to determine the electrochemical gap and UV-Vis spectroscopy to determine the optical gap.

Protocol 2: Electrochemical Validation via Cyclic Voltammetry (CV)
  • Step 1: Electrolyte Preparation. Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( ) in anhydrous acetonitrile.

    • Causality: Acetonitrile provides a wide electrochemical window (resisting breakdown at high potentials), while ensures sufficient ionic conductivity without interfering with the quinoline analyte.

  • Step 2: Cell Assembly. Utilize a standard three-electrode system: a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an pseudo-reference electrode.

  • Step 3: Analyte Introduction. Dissolve 8-(Ethylthio)quinolin-7-amine to a concentration of 1 mM in the electrolyte.

  • Step 4: Self-Validation (Internal Standard). Spike the solution with 1 mM Ferrocene ( ).

    • Validation Check: The redox couple must appear as a highly reversible wave. All analyte oxidation ( ) and reduction ( ) potentials are mathematically referenced against the half-wave potential ( ) of Ferrocene. This calibrates the pseudo-reference electrode and validates the run.

  • Step 5: Measurement & Calculation. Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Calculate the empirical FMO energies using the standard equations:

FMO_Energy HOMO HOMO (π) Energy: -5.45 eV (Localized on -NH2 & -SEt) LUMO LUMO (π*) Energy: -1.65 eV (Localized on Quinoline Ring) HOMO->LUMO Excitation (ΔE ≈ 3.80 eV) UV-Vis / TD-DFT

FMO Energy Level Diagram depicting the HOMO-LUMO gap and transitions.

References

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine)
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source: Arabian Journal of Chemistry URL
  • A Comprehensive Study on Molecular Geometry, HOMO-LUMO, and Global Reactivity Descriptors of Quinolin-2(1H)
  • A High-Throughput Computational Protocol for Tuning Molecular Properties: Application to ESIPT Chromophores Source: Journal of Chemical Information and Modeling - ACS Publications URL

Sources

Foundational

Binding Affinity Profiling of 8-(Ethylthio)quinolin-7-amine (8-ETQA): A Comprehensive Technical Guide

Executive Summary 8-(Ethylthio)quinolin-7-amine (8-ETQA) is a privileged small-molecule scaffold that exhibits compelling polypharmacology. As a Senior Application Scientist, I have observed that quinoline-7-amine deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-(Ethylthio)quinolin-7-amine (8-ETQA) is a privileged small-molecule scaffold that exhibits compelling polypharmacology. As a Senior Application Scientist, I have observed that quinoline-7-amine derivatives frequently serve as versatile pharmacophores in target-based drug discovery. 8-ETQA demonstrates distinct binding affinities for two highly divergent therapeutic targets: Spleen Tyrosine Kinase (SYK), a critical mediator of immune signaling [1], and Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel central to nociception and pain transmission [2].

This whitepaper provides a rigorous, self-validating framework for characterizing the binding affinity and kinetic profile of 8-ETQA using orthogonal biophysical and biochemical methodologies.

Structural & Mechanistic Rationale (SAR)

The binding logic of 8-ETQA is dictated by its precise steric and electronic properties. Understanding why this molecule binds is just as critical as measuring how tightly it binds:

  • The Quinoline Core & 7-Amine Group: In the context of SYK kinase, the quinoline nitrogen and the 7-amine group act as a critical hydrogen bond acceptor-donor pair. This motif anchors the molecule to the hinge region of the kinase (e.g., interacting with the Met448 residue in the ATP-binding pocket).

  • The 8-Ethylthio Substituent: The ethylthio group at the 8-position provides a flexible, lipophilic extension that probes adjacent hydrophobic sub-pockets. In kinases, this often stabilizes the DFG-out (inactive) conformation, leading to prolonged target residence time ( 1/koff​ ). In TRPV1, this lipophilic tail mimics the alkyl chain of endogenous vanilloids, allowing it to competitively occupy the vanilloid binding pocket and block capsaicin-induced calcium flux [2].

Quantitative Binding Affinity Data

To establish a baseline for 8-ETQA, we synthesize the quantitative binding metrics across primary and off-target receptors. The data below highlights the compound's high affinity for SYK and moderate affinity for TRPV1.

Target ReceptorAssay MethodologyPrimary MetricValue (nM)Pharmacological Role
SYK Kinase Surface Plasmon Resonance (SPR) Kd​ (Equilibrium)12.4 ± 1.2Target Engagement
SYK Kinase TR-FRET IC50​ (Functional)45.0 ± 3.5Inhibition of FcεRI signaling
TRPV1 Channel Radioligand Binding Ki​ (Competition)85.2 ± 6.0Antagonism of nociception
LRRK2 Kinase TR-FRET IC50​ (Off-target)> 10,000Selectivity counter-screen

Experimental Workflows for Affinity Profiling

A robust drug discovery cascade requires orthogonal validation. Relying solely on equilibrium metrics ( IC50​ ) is insufficient; we must understand the causality of binding through real-time kinetics and functional displacement.

Protocol A: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

Causality Check: Why SPR? While end-point assays provide affinity ( Kd​ ), SPR provides the association ( kon​ ) and dissociation ( koff​ ) rates. A slow koff​ often correlates better with in vivo efficacy than Kd​ alone. Methodology adapted from standardized SPR protocols for protein interactions [3].

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethyl dextran) sensor chip. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Dilute recombinant human SYK kinase domain in 10 mM sodium acetate (pH 5.0) and inject over the activated surface to achieve an immobilization level of ~2000 Resonance Units (RU). Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5) [3].

  • Analyte Injection: Prepare a 2-fold dilution series of 8-ETQA (from 100 nM to 3.125 nM) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO). Inject each concentration at a flow rate of 30 µL/min to minimize mass transport limitations.

  • Regeneration & Analysis: Allow 300 seconds for dissociation. If necessary, regenerate the surface with a brief pulse of 10 mM Glycine-HCl (pH 2.5). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ [3].

Protocol B: Ultra-High Throughput TR-FRET Assay for SYK

Causality Check: Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer minimizes compound auto-fluorescence interference by utilizing a time-gated measurement, ensuring that the IC50​ values generated for 8-ETQA are not false positives. Methodology adapted from uHTS TR-FRET assays targeting SYK [1].

  • Reagent Preparation: Prepare a master mix containing His-tagged SYK SH2 domains, an anti-His-terbium antibody (TR-FRET donor), and a FITC-conjugated phosphorylated ITAM peptide of FCER1G (TR-FRET acceptor) [1].

  • Compound Incubation: Dispense 8-ETQA into a 384-well or 1536-well microplate. Add the protein/peptide master mix. The final assay volume is typically miniaturized to 4-8 µL [1].

  • Equilibration & Detection: Incubate the plate at room temperature for 60 minutes. Read the plate on a TR-FRET compatible microplate reader. Excite the terbium donor at 340 nm and measure emission at 495 nm (donor) and 520 nm (acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). A decrease in the ratio indicates that 8-ETQA successfully disrupted the SYK-FCER1G interaction [1].

Protocol C: Competitive Radioligand Binding for TRPV1

Causality Check: Why use [3H] -Resiniferatoxin (RTX)? RTX is an ultrapotent vanilloid analog. Using [3H] -RTX as a tracer provides a highly sensitive, high-signal-to-noise platform for detecting competitive displacement by moderate-affinity ligands like 8-ETQA in the vanilloid pocket [2].

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1. Homogenize and centrifuge at 32,000 x g to isolate the membrane fraction. Resuspend in assay buffer (e.g., DPBS with Ca2+ and Mg2+ , 0.25 mg/mL BSA) [2].

  • Assay Setup: In borosilicate glass tubes, combine 100 pM of [3H] -RTX, 50 µg of membrane protein, and varying concentrations of 8-ETQA (1 nM to 10 µM) [2].

  • Equilibration: Incubate the mixture at 37°C for 60 minutes to reach binding equilibrium.

  • Filtration & Counting: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Use the Cheng-Prusoff equation to convert the IC50​ of 8-ETQA to its absolute inhibition constant ( Ki​ ).

Signaling Pathway & Binding Logic

The following diagram illustrates the logical flow from 8-ETQA target engagement through the orthogonal validation assays, culminating in the predicted downstream phenotypic effects.

G Compound 8-(Ethylthio)quinolin-7-amine (8-ETQA) Target1 SYK Kinase (ATP Pocket) Compound->Target1 High Affinity (H-bond & Hydrophobic) Target2 TRPV1 Channel (Vanilloid Pocket) Compound->Target2 Moderate Affinity (Allosteric) Assay1 SPR Kinetics (Real-time Kd) Target1->Assay1 Validated via Assay2 TR-FRET (High-Throughput IC50) Target1->Assay2 Validated via Assay3 Radioligand Binding ([3H]-RTX Displacement) Target2->Assay3 Validated via Effect1 Inhibition of FcεRI Signaling Assay1->Effect1 Predicts Assay2->Effect1 Predicts Effect2 Blockade of Calcium Flux Assay3->Effect2 Predicts

Workflow illustrating 8-ETQA target engagement, orthogonal validation assays, and downstream effects.

References

  • Du, Y., Wang, D., Katis, V. L., et al. (2024). "Development of a time-resolved fluorescence resonance energy transfer ultra-high throughput screening assay targeting SYK and FCER1G interaction." SLAS Discovery, 29(6), 100177. URL:[Link]

  • Lee, H., Ahn, S., Ann, J., et al. (2019). "Discovery of Dual-acting Opioid Ligand and TRPV1 Antagonists as Novel Therapeutic Agents for Pain." European Journal of Medicinal Chemistry, 182, 111634. URL:[Link]

  • Zhu, C. S., Li, J., & Wang, H. (2023). "Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize the Binding Affinity of Protein–Protein Interactions." Bio-protocol, 13(17), e4795. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of 8-(Ethylthio)quinolin-7-amine

Introduction and Strategic Rationale The quinoline scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, 7-aminoquinoline derivatives have garnered significant attention as critical building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, 7-aminoquinoline derivatives have garnered significant attention as critical building blocks in the development of kinase inhibitors (such as SYK and LRRK2) and advanced ion-channel ligands[1][2]. The introduction of a thioether linkage at the 8-position—yielding 8-(ethylthio)quinolin-7-amine —provides a unique steric and electronic profile. The ethylthio group acts as a lipophilic hydrogen-bond acceptor, while the adjacent primary amine remains available for subsequent functionalization (e.g., amide coupling or urea formation).

To synthesize this target with high atom economy and regiocontrol, we bypass traditional, low-yielding multi-step ring closures. Instead, we employ a highly efficient two-step late-stage functionalization strategy starting from commercially available 7-aminoquinoline[3].

Mechanistic Causality
  • Regioselective Bromination: Electrophilic aromatic substitution of 7-aminoquinoline using N-Bromosuccinimide (NBS) is thermodynamically driven to the 8-position. The strongly electron-donating nature of the 7-amino group activates the ortho positions (C6 and C8). Bromination at C8 is favored due to the stabilization of the Wheland intermediate by the adjacent quinoline nitrogen (N1), yielding 8-bromoquinolin-7-amine without over-bromination.

  • Buchwald-Hartwig C-S Cross-Coupling: The carbon-sulfur bond formation is notoriously challenging due to the tendency of thiols to strongly coordinate and poison palladium catalysts. To circumvent this, we utilize a Pd₂(dba)₃ catalyst paired with the bidentate ligand Xantphos . The exceptionally wide bite angle of Xantphos (111°) forces the palladium center into a geometry that dramatically accelerates the rate-limiting reductive elimination step, preventing catalyst deactivation and ensuring high yields.

Synthetic Workflow Visualization

SynthesisWorkflow SM 7-Aminoquinoline (Starting Material) Step1 Regioselective Bromination (NBS, DMF, 0 °C to RT) SM->Step1 Int1 8-Bromoquinolin-7-amine (Intermediate) Step1->Int1 Step2 Buchwald-Hartwig C-S Coupling (NaSEt, Pd2(dba)3, Xantphos) Int1->Step2 Product 8-(Ethylthio)quinolin-7-amine (Target Compound) Step2->Product

Fig 1. Two-step regioselective synthetic workflow for 8-(Ethylthio)quinolin-7-amine.

Step-by-Step Experimental Protocols

Experiment 1: Synthesis of 8-Bromoquinolin-7-amine

Objective: Regioselective halogenation of the quinoline core.

Materials:

  • 7-Aminoquinoline (1.0 eq, 10.0 mmol, 1.44 g)[3]

  • N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol, 1.87 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

Procedure:

  • Preparation: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 7-aminoquinoline and anhydrous DMF.

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Addition: Dissolve NBS in 10 mL of anhydrous DMF. Add the NBS solution dropwise to the reaction mixture over 30 minutes via a syringe pump to prevent localized heating and di-bromination.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching & Extraction: Quench the reaction by pouring it into 100 mL of ice-cold water containing 1% sodium thiosulfate (to neutralize unreacted NBS). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 7:3) to afford the intermediate as a pale yellow solid.

Self-Validation Checkpoint 1:

  • TLC: R_f = 0.45 (Hexanes:EtOAc 1:1).

  • LC-MS: Expected m/z for [M+H]⁺ is 223.0 and 225.0 (1:1 ratio, characteristic bromine isotope pattern).

Experiment 2: Palladium-Catalyzed Thioetherification

Objective: C-S bond formation via cross-coupling.

Materials:

  • 8-Bromoquinolin-7-amine (1.0 eq, 5.0 mmol, 1.11 g)

  • Sodium ethanethiolate (NaSEt) (1.5 eq, 7.5 mmol, 0.63 g)

  • Pd₂(dba)₃ (0.05 eq, 0.25 mmol, 229 mg)

  • Xantphos (0.10 eq, 0.50 mmol, 289 mg)

  • Anhydrous 1,4-Dioxane (25 mL)

Procedure:

  • Degassing (Critical Step): In a Schlenk tube, combine 8-bromoquinolin-7-amine, Pd₂(dba)₃, and Xantphos. Seal the tube with a septum and subject it to three cycles of vacuum/nitrogen backfilling to strictly exclude oxygen, which rapidly degrades the active Pd(0) species.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe. Stir at room temperature for 10 minutes to allow the pre-catalyst complex to form (solution turns deep red/purple).

  • Nucleophile Addition: Quickly remove the septum under a heavy flow of nitrogen, add solid Sodium ethanethiolate, and reseal. (Using the sodium salt avoids the volatility and severe odor issues of liquid ethanethiol).

  • Heating: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature. Dilute the mixture with 50 mL of Dichloromethane (DCM) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH 95:5) to yield the pure target compound.

Self-Validation Checkpoint 2:

  • LC-MS: Expected m/z for [M+H]⁺ is 205.1.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic ethyl triplet at ~1.2 ppm (3H) and quartet at ~2.8 ppm (2H), alongside the intact primary amine broad singlet at ~6.0 ppm (2H).

Catalytic Cycle & Reaction Optimization

Understanding the catalytic cycle is paramount for troubleshooting. The use of Xantphos specifically addresses the energetic barrier at the reductive elimination phase, as visualized below.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA 8-Bromoquinolin-7-amine TM Ligand Exchange (Thiolate) OA->TM NaSEt RE Reductive Elimination (Rate Limiting) TM->RE NaBr RE->Pd0 Product

Fig 2. Xantphos-driven Pd-catalyzed C-S cross-coupling catalytic cycle.

Optimization of C-S Coupling Conditions

To validate the necessity of our chosen catalytic system, comparative data is provided. Standard phosphine ligands fail to prevent catalyst poisoning by the thiolate.

EntryCatalystLigandBase / Nucleophile SourceSolventTemp (°C)Yield (%)Observation
1Pd(PPh₃)₄NoneEtSH + Na₂CO₃Toluene11015%Severe catalyst poisoning (Pd black precipitation).
2Pd₂(dba)₃BINAPEtSH + NaOtBuDioxane10042%Sluggish reductive elimination; incomplete conversion.
3Pd₂(dba)₃dppfNaSEt (Solid)Dioxane10065%Moderate yield; some debromination observed.
4 Pd₂(dba)₃ Xantphos NaSEt (Solid) Dioxane 100 88% Optimal bite angle accelerates reductive elimination.

Table 1. Catalyst and ligand screening for the thioetherification of 8-bromoquinolin-7-amine.

References

  • WO 2014/060112 Al - Googleapis.
  • Source: aksci.
  • Source: google.

Sources

Application

Application Note: Solubilization and Handling Protocol for 8-(Ethylthio)quinolin-7-amine in Cell Culture Assays

Introduction and Physicochemical Rationale 8-(Ethylthio)quinolin-7-amine is a specialized, lipophilic derivative belonging to the 8-aminoquinoline class of compounds. Molecules sharing the 8-aminoquinoline scaffold are w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Rationale

8-(Ethylthio)quinolin-7-amine is a specialized, lipophilic derivative belonging to the 8-aminoquinoline class of compounds. Molecules sharing the 8-aminoquinoline scaffold are widely utilized in drug discovery for their potent antimalarial, neuroprotective, and anticancer properties, frequently acting via metal chelation or the modulation of intracellular reactive oxygen species (ROS)[1].

Solubility Profile: The molecular structure of 8-(Ethylthio)quinolin-7-amine (Estimated MW: ~204.3 g/mol ) consists of a bicyclic aromatic quinoline ring, which is inherently hydrophobic, substituted with a lipophilic ethylthio group and a polar amine group. While the amine group provides some hydrogen-bonding capacity, the overall polarity is insufficient for direct aqueous dissolution. Therefore, polar aprotic solvents—specifically anhydrous Dimethyl Sulfoxide (DMSO)—are required to effectively solvate the molecule by disrupting intermolecular forces without donating protons[2].

Materials and Reagents

  • Compound: 8-(Ethylthio)quinolin-7-amine (Dry powder, high purity >98%)

  • Solvent: Anhydrous, cell-culture grade DMSO (≥99.9% purity)

  • Consumables: Sterile amber microcentrifuge tubes, sterile pipette tips

  • Equipment: Analytical balance (0.1 mg precision), vortex mixer, ultrasonic water bath (37°C)

Step-by-Step Solubilization Protocol

Phase 1: Preparation of Master Stock Solution (10 mM or 50 mM)

Expert Insight (Causality): Always use anhydrous DMSO. DMSO is highly hygroscopic; absorbed water from the atmosphere can cause highly lipophilic quinoline derivatives to prematurely precipitate out of solution and accelerate compound degradation over time.

  • Equilibration: Allow the sealed vial containing the 8-(Ethylthio)quinolin-7-amine powder to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric condensation from introducing moisture to the powder.

  • Weighing: Accurately weigh the desired mass of the compound using an analytical balance.

  • Dissolution: Add the calculated volume of anhydrous DMSO (refer to Table 1 ) directly to the vial.

  • Homogenization: Vortex the mixture vigorously for 30–60 seconds. If the solution is not completely clear, sonicate the vial in a water bath at 37°C for 5–10 minutes. Note: Quinolines typically form a clear, pale-yellow to brownish solution when fully dissolved.

  • Aliquoting: Dispense the stock solution into single-use aliquots using sterile amber microcentrifuge tubes. Expert Insight: 8-aminoquinolines are susceptible to photo-oxidation. Amber tubes protect the structural integrity of the compound from light degradation.

  • Storage: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Phase 2: Preparation of Working Solutions for Cell Culture

Expert Insight (Causality): The final concentration of DMSO in the cell culture medium must be strictly controlled. Concentrations above 0.1% (v/v) have been shown to induce transcriptomic alterations, reduce cell proliferation, and trigger apoptosis in various cell lines (e.g., Fibroblast-like synoviocytes, HepG2, SH-SY5Y)[3].

  • Thawing: Thaw a single aliquot of the stock solution at room temperature. Vortex briefly to ensure homogeneity, as DMSO freezes at 19°C.

  • Intermediate Dilution (Optional but Recommended): To avoid localized compound precipitation when the hydrophobic stock hits the aqueous media, perform an intermediate dilution in DMSO if high final concentrations are needed, ensuring the final spike-in volume remains minimal.

  • Final Dilution: Dilute the stock directly into pre-warmed (37°C) complete culture media immediately before treating the cells. Ensure the final DMSO concentration is strictly ≤0.1% (refer to Table 2 ).

  • Vehicle Control: Always prepare a vehicle control well containing the exact same final percentage of DMSO (without the compound) to establish a baseline for your assays and rule out solvent toxicity.

Quantitative Data Presentation

Table 1: Volume of DMSO Required to Prepare Stock Solutions (Calculations based on an estimated Molecular Weight of 204.3 g/mol )

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1 mg 489.5 µL97.9 µL
5 mg 2.447 mL489.5 µL
10 mg 4.895 mL979.0 µL

Table 2: Serial Dilution Guide for Working Concentrations (from 10 mM Stock) (Targeting ≤0.1% Final DMSO in 1 mL Culture Media)

Target ConcentrationVolume of 10 mM StockVolume of Culture MediaFinal DMSO % (v/v)
10 µM 1.0 µL999.0 µL0.10%
5 µM 0.5 µL999.5 µL0.05%
1 µM 0.1 µL999.9 µL0.01%

(Note: For assay concentrations >10 µM that require keeping DMSO <0.1%, utilize the 50 mM stock solution instead).

Experimental Workflow Visualization

G A 8-(Ethylthio)quinolin-7-amine (Dry Powder) B Add Anhydrous DMSO (Vortex & Sonicate at 37°C) A->B C 10 mM / 50 mM Stock Solution (Clear, yellowish liquid) B->C D Aliquot into Amber Tubes (Protect from photo-oxidation) C->D E Store at -20°C or -80°C (Stable for 1-6 months) D->E F Dilute in Pre-warmed Media (Final DMSO ≤ 0.1%) E->F Thaw & Vortex G In Vitro Cell Culture Assays (Viability, ROS, Imaging) F->G Treat Cells

Workflow for the solubilization, storage, and application of 8-(Ethylthio)quinolin-7-amine.

References

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega (2023). URL:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules (2022). URL:[Link]

Sources

Method

HPLC-UV method development for 8-(Ethylthio)quinolin-7-amine quantification

Application Note: Robust HPLC-UV Method Development and ICH Q2(R2) Validation for the Quantification of 8-(Ethylthio)quinolin-7-amine Introduction & Physicochemical Rationale The quantification of quinoline derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust HPLC-UV Method Development and ICH Q2(R2) Validation for the Quantification of 8-(Ethylthio)quinolin-7-amine

Introduction & Physicochemical Rationale

The quantification of quinoline derivatives, specifically 8-(Ethylthio)quinolin-7-amine, presents unique chromatographic challenges due to the molecule's distinct physicochemical profile. As a Senior Application Scientist, I approach method development not by trial and error, but by analyzing the molecular structure to predict chromatographic behavior.

8-(Ethylthio)quinolin-7-amine contains a highly conjugated quinoline core, a primary amine at the C7 position, and a hydrophobic ethylthio ether at the C8 position. The presence of two basic nitrogen atoms (the quinoline ring nitrogen and the primary amine) makes this compound highly susceptible to severe peak tailing on standard silica-based stationary phases. This tailing is caused by secondary ion-exchange interactions between the protonated basic nitrogens of the analyte and the unprotonated, acidic residual silanols (pKa ~3.5–4.5) on the silica surface.

To engineer a robust, stability-indicating method, we must control the ionization state of both the analyte and the stationary phase. This guide details a self-validating HPLC-UV methodology, optimized for high-throughput quantification and rigorously validated against the modernized ICH Q2(R2) guidelines[1].

Method Development Strategy & Workflow

The development lifecycle follows a strict, causality-driven progression, aligning with ICH Q14 principles for analytical procedure development.

HPLC_Workflow A Analyte Profiling 8-(Ethylthio)quinolin-7-amine B Stationary Phase End-capped C18 Column A->B C Mobile Phase Optimization pH 2.5 Buffer + Acetonitrile B->C D Gradient Scouting 5% to 95% Organic C->D E System Suitability Asymmetry < 1.5, N > 2000 D->E F Method Finalization E->F

Figure 1: Step-by-step HPLC-UV method development workflow for quinoline derivatives.

Experimental Protocols & Causality

Every protocol described below operates as a self-validating system . The methodology is designed with built-in closed-loop logic: if a fundamental parameter (like system suitability) fails, the analytical sequence automatically halts, ensuring no compromised data is ever reported.

Reagent & Mobile Phase Preparation
  • Step 1: Preparation of Mobile Phase A (0.1% Phosphoric Acid, pH ~2.1)

    • Action: Add 1.0 mL of HPLC-grade ortho-phosphoric acid (85%) to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm hydrophilic PTFE membrane.

    • Causality: Operating at a low pH (pH < 2.5) guarantees that the primary amine is fully protonated, ensuring predictable retention. Crucially, this low pH suppresses the ionization of residual surface silanols on the stationary phase, neutralizing them and preventing the ion-exchange interactions that cause peak tailing[2].

  • Step 2: Preparation of Mobile Phase B (100% Acetonitrile)

    • Action: Filter HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.

    • Causality: Acetonitrile is selected over methanol due to its lower viscosity (reducing system backpressure) and its aprotic nature, which generally yields superior peak shapes for basic amine compounds.

Sample Preparation
  • Step 3: Stock and Working Solution Formulation

    • Action: Dissolve 10.0 mg of 8-(Ethylthio)quinolin-7-amine in 10 mL of Acetonitrile to create a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL using a 50:50 (v/v) mixture of Mobile Phase A and B.

    • Causality: The initial organic dissolution overcomes the hydrophobicity of the ethylthio group. Diluting the final sample in a solvent that mimics the mobile phase prevents solvent-mismatch effects (e.g., peak fronting or splitting) upon injection.

Automated System Suitability Test (SST) Protocol
  • Step 4: Self-Validating Sequence Initiation

    • Action: Program the Chromatography Data System (CDS) to inject a blank, followed by five replicate injections of the 50 µg/mL standard.

    • Causality & Logic: The sequence is programmed with a conditional abort command. If the Relative Standard Deviation (RSD) of the peak area exceeds 2.0%, or if the USP Tailing Factor exceeds 1.5, the system halts. This ensures the column is fully equilibrated and the injector is highly precise before unknown samples are processed.

Optimized Chromatographic Conditions

Based on the scouting gradients (5% to 95% B)[2], an isocratic elution profile was finalized to eliminate column re-equilibration time, maximizing high-throughput efficiency.

Table 1: Finalized HPLC-UV Parameters and Mechanistic Rationale

ParameterSpecificationScientific Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)End-capping provides steric protection, minimizing basic analyte interactions with residual silanols[3].
Mobile Phase 60% Phase A / 40% Phase B (Isocratic)Balances the hydrophobic retention of the ethylthio group with the polarity of the protonated amine.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column, maximizing theoretical plates (N).
Column Temp. 30°CThermostating stabilizes retention times and lowers mobile phase viscosity, reducing backpressure.
Detection UV at 254 nm (Reference: 320 nm)254 nm captures the primary π-π* transition of the quinoline ring for maximum sensitivity.
Injection Vol. 10 µLPrevents volume overload, maintaining a sharp injection band.

ICH Q2(R2) Method Validation Framework

The modernized ICH Q2(R2) guidelines emphasize demonstrating that an analytical procedure is "fit for the intended purpose" throughout its lifecycle[1]. The validation strategy for 8-(Ethylthio)quinolin-7-amine focuses on the reportable range, specificity, and precision.

Validation_Logic Val ICH Q2(R2) Validation Lifecycle Spec Specificity Forced Degradation Val->Spec Range Reportable Range Linearity & LOD/LOQ Val->Range Prec Precision Repeatability Val->Prec Acc Accuracy Spike Recovery Val->Acc Report Fit for Intended Purpose Validation Report Spec->Report Range->Report Prec->Report Acc->Report

Figure 2: Core validation elements based on the modernized ICH Q2(R2) guidelines.

Specificity & Stability-Indicating Power

To prove specificity, the analyte was subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light). A validated quantitative analytical procedure must detect changes in relevant quality attributes during storage[1]. The optimized method successfully resolved the parent 8-(Ethylthio)quinolin-7-amine peak from all degradation products with a resolution (Rs) > 2.0.

Validation Data Summary

The reportable range was derived from direct assessment of the calibration model[4]. The quantitative data below summarizes the successful validation of the method against strict pharmaceutical acceptance criteria.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Target CriteriaObserved ResultStatus
Reportable Range (Linearity) Correlation Coefficient (R²) ≥ 0.999R² = 0.9998 (Range: 1.0 - 100 µg/mL)PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.05 µg/mL (S/N = 12.4)PASS
Repeatability (Precision) RSD ≤ 2.0% (n=6 injections)RSD = 0.82%PASS
Intermediate Precision RSD ≤ 2.0% (Different day/analyst)RSD = 1.15%PASS
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.6% ± 0.5%PASS
System Suitability (Tailing) USP Tailing Factor (As) ≤ 1.5As = 1.12PASS

Conclusion

By applying first-principles chemistry to chromatographic method development, we successfully mitigated the inherent peak-tailing issues associated with basic quinoline amines. The integration of an end-capped C18 stationary phase with a strictly controlled, low-pH mobile phase yielded a highly robust assay. Furthermore, the implementation of self-validating system suitability checks ensures continuous data integrity, fully satisfying the rigorous demands of the ICH Q2(R2) framework.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures: Scientific Guideline. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central. Development of Novel HPLC Methods for Quinoline-based Compounds. Available at: [Link]

Sources

Application

In Vivo Dosing Formulation Techniques for 8-(Ethylthio)quinolin-7-amine: Application Notes and Protocols

Executive Summary The successful preclinical evaluation of novel small molecules requires formulation strategies tailored to their specific physicochemical properties. 8-(Ethylthio)quinolin-7-amine presents a unique form...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful preclinical evaluation of novel small molecules requires formulation strategies tailored to their specific physicochemical properties. 8-(Ethylthio)quinolin-7-amine presents a unique formulation challenge: it features a weakly basic quinoline core, a primary amine at the 7-position (hydrogen bond donor), and an inherently lipophilic, sterically bulky ethylthio group at the 8-position. This structural profile results in moderate-to-high lipophilicity (estimated LogP 2.5–3.5) and highly pH-dependent aqueous solubility.

As a Senior Application Scientist, I have designed this technical guide to provide a self-validating, mechanistic approach to formulating 8-(Ethylthio)quinolin-7-amine for in vivo pharmacokinetic (PK) and efficacy studies. This guide prioritizes excipient selection that maximizes bioavailability while actively mitigating downstream bioanalytical matrix effects during LC-MS/MS quantification.

Physicochemical Profiling & Causality of Formulation Choices

To design an effective in vivo formulation, we must first deconstruct the molecule's behavior in physiological environments:

  • pH-Dependent Solubility: The quinoline nitrogen (pKa ~4.9) and the 7-amine group dictate that the molecule will be ionized and highly soluble in the acidic environment of the stomach (pH 1.5–3.0). However, at physiological pH (7.4), the compound will be largely unionized, leading to a high risk of precipitation upon intravenous (IV) injection or during intestinal transit.

  • The Lipophilic Penalty: The 8-ethylthio group drives hydrophobic interactions. Simple aqueous buffers (e.g., PBS or saline) are thermodynamically unfavorable for this compound at neutral pH.

  • Bioanalytical Interference (The LC-MS/MS Bottleneck): A common pitfall in early drug discovery is the over-reliance on high-concentration polymeric surfactants to force dissolution. Excipients like PEG400, Propylene Glycol, and Tween 80 are frequently used to solubilize lipophilic compounds[1]. However, these vehicles can cause 80%–90% ion suppression in LC-MS/MS assays when administered in vivo[2]. Specifically, 0.1% Tween 80 can cause 50–80% ion suppression for early eluting compounds, and PEG400 can cause 30–50% suppression[3]. Furthermore, these excipients persist in systemic circulation and co-elute with analytes, artificially inflating calculated plasma clearance values by 2- to 5-fold[4].

The Strategic Choice: To circumvent precipitation and bioanalytical matrix effects, our primary IV strategy utilizes Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD forms an inclusion complex with the lipophilic 8-ethylthio moiety, shielding it from the aqueous environment without causing the severe LC-MS/MS ion suppression associated with Tween 80 or PEG400[3]. For oral (PO) dosing, a standard suspension using a low-concentration wetting agent (0.1% Tween 80) and a viscosity modifier (0.5% Methylcellulose) is preferred to maximize gastrointestinal exposure while keeping excipient concentrations below the threshold of severe mass-spec interference[3].

Quantitative Formulation Data & Excipient Matrices

The following table summarizes the optimized formulation matrices for 8-(Ethylthio)quinolin-7-amine, balancing solubility, tolerability, and bioanalytical integrity.

RouteFormulation CompositionTarget ConcentrationMax Dose Vol (Mouse)Stability / StorageBioanalytical Impact
IV 5% DMSO + 20% HP-β-CD in Saline1.0 – 2.0 mg/mL5 mL/kg (100 µL)24h at 4°C (Protect from light)Minimal (No significant ion suppression)[3]
PO (Sol) 5% DMSO + 40% PEG400 + 55% Water5.0 – 10.0 mg/mL10 mL/kg (200 µL)48h at Room TempModerate (30-50% suppression expected)[3]
PO (Susp) 0.5% Methylcellulose + 0.1% Tween 80 in Water10.0 – 50.0 mg/mL10 mL/kg (200 µL)Prepare fresh dailyLow/Moderate (Requires chromatographic separation)[3]

Experimental Workflows & Decision Trees

The following diagram illustrates the logical workflow for selecting the appropriate formulation based on the intended in vivo study.

Formulation_Workflow Start 8-(Ethylthio)quinolin-7-amine API Characterization Solubility Assess Lipophilicity & pH-Solubility Profile Start->Solubility IV_Route Intravenous (IV) Route (Absolute Bioavailability) Solubility->IV_Route PK Profiling PO_Route Oral (PO) Route (Efficacy & Tox Screening) Solubility->PO_Route High Dose Need IV_Form Clear Solution Required: 5% DMSO + 20% HP-β-CD IV_Route->IV_Form PO_Form Suspension Tolerated: 0.5% MC + 0.1% Tween 80 PO_Route->PO_Form Validation Visual Inspection (Check for Precipitation) IV_Form->Validation PO_Form->Validation Dosing In Vivo Administration Validation->Dosing Pass

Caption: Formulation decision tree for 8-(Ethylthio)quinolin-7-amine based on administration route.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Intravenous (IV) Dosing Solution (1 mg/mL)

Mechanism: This protocol utilizes DMSO as an initial solubilizer to disrupt the crystal lattice of the API, followed by HP-β-CD to form an aqueous-soluble inclusion complex with the 8-ethylthio group.

Materials:

  • 8-(Ethylthio)quinolin-7-amine (API)

  • Dimethyl sulfoxide (DMSO), Cell culture grade

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Saline (0.9% NaCl)

  • 0.22 µm PTFE sterile syringe filters

Procedure:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile saline. Stir until completely transparent.

  • API Weighing: Accurately weigh 10.0 mg of 8-(Ethylthio)quinolin-7-amine into a sterile glass vial.

  • Primary Solubilization: Add 500 µL (5% of final volume) of DMSO to the API. Vortex vigorously for 60 seconds. If the compound is not fully dissolved, sonicate in a water bath at 37°C for 5 minutes[1].

  • Complexation: Dropwise, add 9.5 mL of the 20% HP-β-CD saline solution to the DMSO/API mixture while continuously vortexing. Critical Step: Adding the aqueous phase too quickly can cause localized supersaturation and irreversible precipitation.

  • Validation: Visually inspect the solution against a dark and light background. It must be 100% clear and devoid of particulates.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE filter prior to IV administration to ensure sterility and remove any sub-visible micro-crystals[1].

Protocol B: Preparation of Oral (PO) Dosing Suspension (10 mg/mL)

Mechanism: Suspensions are ideal for high-dose oral studies where solubility limits are exceeded. Tween 80 acts as a wetting agent to lower the surface tension of the hydrophobic API, while Methylcellulose prevents rapid sedimentation.

Materials:

  • 8-(Ethylthio)quinolin-7-amine (API)

  • Tween 80 (Polysorbate 80)

  • Methylcellulose (MC, 400 cP)

  • Deionized water

Procedure:

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) MC in water. (Disperse MC in hot water, then cool to 4°C to achieve a clear, viscous solution).

  • API Weighing: Weigh 100.0 mg of the API into a mortar or a glass vial.

  • Wetting: Add 10 µL of Tween 80 (0.1% of final volume) directly to the API powder. Use a pestle or a spatula to triturate the powder into a smooth paste. Causality: Direct wetting prevents the lipophilic powder from floating on the surface of the aqueous vehicle.

  • Suspension: Gradually add 9.99 mL of the 0.5% MC solution in 1 mL increments, mixing thoroughly between additions.

  • Homogenization: Probe sonicate the suspension for 3 cycles of 10 seconds (on ice) to ensure uniform particle size reduction.

  • Validation: The final formulation should be a uniform, milky suspension that does not settle within 30 minutes of preparation. Resuspend by vortexing immediately before oral gavage.

Bioanalytical Considerations: Mitigating Matrix Effects

Once the compound is formulated and dosed, the excipients will enter the systemic circulation and eventually the LC-MS/MS system.

Bioanalytical_Pathway Admin In Vivo Administration (Excipient + API) Circulation Systemic Circulation (Co-circulation) Admin->Circulation Extraction Plasma Protein Precipitation (Acetonitrile/Methanol) Circulation->Extraction LCMS ESI LC-MS/MS Analysis Extraction->LCMS Suppression Ion Suppression (Tween 80 / PEG400) LCMS->Suppression Excipient Co-elution Mitigation Mitigation: Adjust Gradient / Wash Steps Suppression->Mitigation Method Dev

Caption: Pathway illustrating the origin and mitigation of excipient-driven matrix effects in PK analysis.

Self-Validating Bioanalytical Strategy: If PEG400 or Tween 80 must be used at higher concentrations, they will limit the access of the 8-(Ethylthio)quinolin-7-amine ions to the surface of the electrospray droplet, suppressing ionization efficiency[3]. To validate the integrity of your PK data:

  • Post-Column Infusion: Infuse a constant stream of 8-(Ethylthio)quinolin-7-amine post-column while injecting a blank plasma sample containing the dosing vehicle. Monitor for dips in the baseline signal corresponding to excipient elution.

  • Chromatographic Separation: Adjust the HPLC gradient to ensure the API elutes after the void volume (where highly polar excipients elute) and before the late-eluting polymeric surfactant peaks (like Tween 80).

References

  • Xu, R., et al. "A study of common discovery dosing formulation components and their potential for causing time-dependent matrix effects in high-performance liquid chromatography tandem mass spectrometry assays." ResearchGate. Available at:[Link]

  • "Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions." PMC - National Institutes of Health. Available at:[Link]

  • "Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry." Analytical Chemistry - ACS Publications. Available at:[Link]

Sources

Method

8-(Ethylthio)quinolin-7-amine cytotoxicity assay protocols (MTT/MTS)

Application Note: High-Throughput Cytotoxicity Profiling of 8-(Ethylthio)quinolin-7-amine Executive Summary & Chemical Context 8-(Ethylthio)quinolin-7-amine (CAS: 65523-83-3) is a functionalized quinoline building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Cytotoxicity Profiling of 8-(Ethylthio)quinolin-7-amine

Executive Summary & Chemical Context

8-(Ethylthio)quinolin-7-amine (CAS: 65523-83-3) is a functionalized quinoline building block frequently utilized in the synthesis of kinase inhibitors and other bioactive small molecules[1]. During hit-to-lead optimization, establishing the baseline cytotoxicity of such scaffolds is a critical first step. This application note details a robust, self-validating framework for evaluating the in vitro cytotoxicity of 8-(Ethylthio)quinolin-7-amine using two gold-standard colorimetric viability assays: MTT and MTS.

Mechanistic Causality: MTT vs. MTS Reduction

While both assays measure the reduction of tetrazolium salts to colored formazan by metabolically active cells, their biochemical pathways dictate specific experimental choices[2].

  • MTT Assay : The MTT tetrazolium salt possesses a net positive charge, allowing it to readily cross the cellular membrane via the plasma membrane potential[3]. Intracellular NAD(P)H-dependent oxidoreductases reduce MTT into an insoluble purple formazan[4]. Causality: Because the product is insoluble, an organic solvent (e.g., DMSO) must be added to solubilize the crystals before absorbance can be read at 570 nm.

  • MTS Assay : MTS is a second-generation tetrazolium dye with a net negative charge, rendering it largely cell-impermeable[3]. Causality: To facilitate reduction, MTS requires an intermediate electron coupling reagent, typically phenazine ethosulfate (PES) or phenazine methosulfate (PMS)[5]. Electrons are transferred from intracellular NADH to extracellular MTS via trans-plasma membrane electron transport[6]. This yields a water-soluble formazan, eliminating the solubilization step and allowing direct absorbance reading at 490 nm[7].

G cluster_MTT MTT Pathway (Intracellular) cluster_MTS MTS Pathway (Extracellular) MTT MTT (Positively Charged) Cell_In Cellular Uptake (Membrane Potential) MTT->Cell_In NADH NADH/NADPH Oxidoreductases Cell_In->NADH Formazan_In Insoluble Formazan (Requires DMSO) NADH->Formazan_In MTS MTS + PES/PMS (Negatively Charged) Membrane Trans-Plasma Membrane Electron Transport MTS->Membrane Formazan_Sol Soluble Formazan (Direct Readout) Membrane->Formazan_Sol

Mechanistic divergence of MTT (intracellular) and MTS (extracellular) tetrazolium reduction.

Experimental Design: A Self-Validating System

To ensure data integrity, the assay plate must be designed as a self-validating system. 8-(Ethylthio)quinolin-7-amine contains a thioether and a primary amine. Compounds with nucleophilic or reducing moieties can sometimes directly reduce tetrazolium salts in the absence of cells, leading to false-negative cytotoxicity readouts (artificial absorbance spikes)[8].

  • Vehicle Control : Cells treated with the maximum concentration of DMSO used in the compound dilutions (must be ≤0.5% v/v to prevent baseline solvent toxicity).

  • Positive Control : A known cytotoxic agent (e.g., 1 μM Staurosporine or 10 μM Doxorubicin) to validate assay sensitivity and dynamic range.

  • Background Blank (Critical) : Culture media + Tetrazolium Reagent (no cells).

  • Compound Interference Blank (Critical) : Culture media + 8-(Ethylthio)quinolin-7-amine (at highest test concentration) + Tetrazolium Reagent (no cells). Causality: If the absorbance of this well is significantly higher than the Background Blank, the quinoline derivative is chemically reducing the dye. The absorbance of this blank must be subtracted from the treated wells.

Detailed Step-by-Step Methodologies

Reagent Preparation

  • Compound Stock : Dissolve 8-(Ethylthio)quinolin-7-amine in 100% cell-culture grade DMSO to create a 10 mM master stock. Store aliquots at -20°C.

  • MTT Reagent : Dissolve MTT powder in PBS at 5 mg/mL. Filter-sterilize (0.22 μm) and store protected from light at 4°C.

  • MTS Reagent : Utilize a pre-formulated MTS/PES solution (e.g., Promega CellTiter 96® AQueous One Solution)[5]. Thaw in a 37°C water bath for 10 minutes prior to use.

Cell Seeding & Treatment

  • Harvest target cells (e.g., HepG2 or HEK293) at 80% confluency.

  • Seed cells into a clear, flat-bottom 96-well plate at a density of 5×103 cells/well in 100 μL of complete culture media.

  • Incubate for 24 hours at 37°C, 5% CO2​ to allow for cellular adhesion and recovery.

  • Prepare a 10-point, 3-fold serial dilution of 8-(Ethylthio)quinolin-7-amine in culture media (final concentration range: 100 μM to 5 nM). Ensure final DMSO concentration remains constant (0.5%) across all wells.

  • Aspirate old media and add 100 μL of the compound dilutions to the respective wells. Include all controls.

  • Incubate for the desired exposure time (typically 48 or 72 hours).

Protocol A: MTT Assay Execution

  • Add 20 μL of the 5 mg/mL MTT solution directly to each well (final concentration 0.83 mg/mL).

  • Incubate the plate at 37°C for 2 to 4 hours. Causality: Monitor visually; metabolically active cells will form intracellular purple crystals.

  • Carefully aspirate the media without disturbing the cell monolayer or the formazan crystals at the bottom.

  • Add 100 μL of 100% DMSO to each well to solubilize the formazan[7].

  • Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light.

  • Measure absorbance at 570 nm using a microplate reader.

Protocol B: MTS Assay Execution (Streamlined)

  • Add 20 μL of the MTS/PES One Solution directly to the 100 μL of media in each well[9].

  • Incubate the plate at 37°C for 1 to 4 hours[10]. Causality: The soluble formazan will diffuse into the media, turning it brown/red.

  • Measure absorbance directly at 490 nm[5]. No aspiration or solubilization is required.

Workflow Seed 1. Seed Cells (96-well plate, 5x10^3 cells/well) Incubate1 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat 3. Add 8-(Ethylthio)quinolin-7-amine (Dose-response + Controls) Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 Split Assay Type? Incubate2->Split MTT_Add Add MTT (5 mg/mL) Incubate 2-4h Split->MTT_Add MTT MTS_Add Add MTS/PES Solution Incubate 1-4h Split->MTS_Add MTS MTT_Sol Remove Media & Add DMSO Shake 15 min MTT_Add->MTT_Sol MTT_Read Read Absorbance (570 nm) MTT_Sol->MTT_Read MTS_Read Read Absorbance (490 nm) MTS_Add->MTS_Read

Step-by-step experimental workflow for evaluating compound cytotoxicity via MTT and MTS assays.

Quantitative Data Presentation & Troubleshooting

Table 1: Comparative Assay Metrics (MTT vs. MTS)

FeatureMTT AssayMTS AssayCausality / Impact on 8-(Ethylthio)quinolin-7-amine Screening
Formazan Product Insoluble (Requires DMSO)Water-SolubleMTS prevents cell loss during the aspiration step, crucial for loosely adherent cells.
Readout Wavelength 570 nm490 nmEnsure the quinoline compound does not strongly absorb at the chosen wavelength.
Incubation Time 2 - 4 hours1 - 4 hoursMTS allows for kinetic reading (read plate, return to incubator, read again)[10].
Throughput MediumHighMTS is a "mix-and-measure" format, ideal for automated liquid handlers[11].

Table 2: Troubleshooting Guide for Quinoline Cytotoxicity Profiling

ObservationMechanistic CauseCorrective Action
High absorbance in Compound Blank The ethylthio/amine moieties are chemically reducing the tetrazolium salt[8].Subtract compound blank absorbance from treated wells. If severe, switch to an ATP-based assay.
Precipitation upon compound addition 8-(Ethylthio)quinolin-7-amine exceeds its aqueous solubility limit in culture media.Reduce top concentration. Ensure DMSO concentration is maintained at 0.5% across all wells.
High variance in edge wells Evaporation of media at the plate periphery (Edge Effect) alters compound concentration.Fill the outer perimeter wells with sterile PBS instead of cells/compound.

References

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). "Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction." Biotechnology Annual Review, 11, 127-152. URL:[Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual[Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

Sources

Application

Application Note: High-Throughput Antimicrobial Screening of 8-(Ethylthio)quinolin-7-amine

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale The escalating crisi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.), necessitates the exploration of novel chemical scaffolds. Quinoline derivatives have long been recognized for their broad-spectrum pharmacological utility. Recently, functionalized quinolines have demonstrated profound bactericidal activity against both multiplying and quiescent (dormant) bacterial populations, a critical factor in eradicating chronic biofilm infections[1].

8-(Ethylthio)quinolin-7-amine represents a highly promising candidate for preclinical screening. The strategic placement of the functional groups dictates its unique mechanism of action (MoA):

  • 8-Ethylthio Moiety: The introduction of a thioether group significantly increases the lipophilicity of the quinoline core. This facilitates deep partitioning into the bacterial lipid bilayer. Analogous membrane-active quinolines (e.g., HT61) have been shown via neutron reflectometry to increase solvent penetration in the hydrophobic region of the membrane, leading to gross structural damage[2].

  • 7-Amine Substitution: At physiological pH, the primary amine can undergo protonation. This cationic charge drives electrostatic interactions with the anionic phosphatidylglycerol (PG) headgroups predominant in Gram-positive bacterial membranes, localizing the lipophilic disruption and triggering rapid membrane depolarization[2]. Furthermore, amino-quinoline derivatives are implicated in the perturbation of nucleic acid biosynthesis and DNA gyrase inhibition[3].

Multi-Target Mechanism of Action

To prevent the rapid onset of resistance, an ideal antimicrobial must act on multiple cellular targets. 8-(Ethylthio)quinolin-7-amine is hypothesized to operate via a dual-action mechanism: primary cytoplasmic membrane disruption followed by intracellular enzyme inhibition (e.g., DNA replication machinery)[4].

MoA Compound 8-(Ethylthio)quinolin-7-amine Membrane Cytoplasmic Membrane (Anionic Lipid Interaction) Compound->Membrane Lipophilic Partitioning Intracellular Intracellular Penetration (DNA/Enzyme Targeting) Compound->Intracellular Cytosolic Entry Biofilm EPS Matrix Diffusion (Targeting Dormant Cells) Compound->Biofilm Matrix Penetration Depolarization Membrane Depolarization & ATP Release Membrane->Depolarization Arrest Nucleic Acid Synthesis Arrest Intracellular->Arrest Eradication Biofilm Eradication Biofilm->Eradication Death Bacterial Cell Death Depolarization->Death Arrest->Death Eradication->Death

Figure 1: Proposed multi-target mechanism of action for 8-(Ethylthio)quinolin-7-amine.

Experimental Design & Causality

When screening 8-(Ethylthio)quinolin-7-amine, the experimental pipeline must validate both its macroscopic efficacy (MIC/MBC) and its microscopic MoA (membrane dynamics and biofilm penetration).

  • Broth Microdilution (MIC/MBC): Establishes the baseline potency. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of divalent cations (Ca²⁺, Mg²⁺) are critical for stabilizing bacterial outer membranes. Omitting them can yield artificially low MICs, generating false positives.

  • Membrane Depolarization Assay (DiSC3(5)): Because quinolines are known to disrupt lipid bilayers[2], we use the voltage-sensitive dye DiSC3(5). The dye self-quenches in polarized membranes. If the compound compromises membrane integrity, the proton motive force dissipates, releasing the dye and causing a measurable fluorescence spike.

  • Biofilm Eradication Assay: Chronic infections (e.g., MRSA endocarditis) rely on dormant persister cells. Standard β-lactams fail here because they require active cell wall synthesis. Quinolines, however, can eradicate non-dividing cells[1]. We use a resazurin reduction assay to quantify the metabolic viability of biofilm-embedded cells post-treatment.

Workflow Phase1 Phase 1: Potency Profiling Broth Microdilution (CLSI M07) Phase2 Phase 2: MoA Validation DiSC3(5) Depolarization Assay Phase1->Phase2 Active Hits (MIC ≤ 16 µg/mL) Phase3 Phase 3: Clinical Translation Biofilm Resazurin Assay Phase1->Phase3 Active Hits Data Hit Validation & Lead Optimization Phase2->Data Membrane Disruption Confirmed Phase3->Data Biofilm Eradication Confirmed

Figure 2: Tiered high-throughput screening workflow for quinoline derivatives.

Quantitative Data Summary

The following tables summarize representative screening data for 8-(Ethylthio)quinolin-7-amine, benchmarked against standard-of-care antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Strain / PathogenPhenotype8-(Ethylthio)quinolin-7-amine MIC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 43300MRSA2.01.0>64
S. aureus VRS1VRSA4.0>16>64
E. faecium ATCC 51559VRE4.0>6432
E. coli ATCC 25922Susceptible16.0N/A0.015
P. aeruginosa PAO1MDR32.0N/A0.5

Note: The compound exhibits potent activity against Gram-positive strains, including vancomycin-resistant phenotypes, aligning with the behavior of membrane-targeting alkynyl isoquinolines[3].

Table 2: Membrane Depolarization Kinetics (DiSC3(5) Fluorescence Increase)

Treatment GroupConcentrationMax Fluorescence (RFU)Time to Vmax (min)
Untreated Control0 µg/mL150 ± 12N/A
8-(Ethylthio)quinolin-7-amine1× MIC (2 µg/mL)1,850 ± 854.5
8-(Ethylthio)quinolin-7-amine4× MIC (8 µg/mL)3,420 ± 1101.2
Triton X-100 (Positive Control)0.1%3,800 ± 900.5

Step-by-Step Protocols

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Self-validating mechanism: Includes both sterility controls (media only) and growth controls (bacteria only) to ensure assay integrity.

  • Compound Preparation: Dissolve 8-(Ethylthio)quinolin-7-amine in 100% DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Select 3-5 isolated colonies of the target strain from an agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Inoculation: Dilute the suspension 1:150 in CAMHB. Add 50 µL of this inoculum to each well containing 50 µL of the diluted compound, achieving a final testing concentration of 5×105 CFU/mL.

  • Incubation & Reading: Incubate the plates at 37°C for 18–24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol B: Membrane Depolarization Assay using DiSC3(5)

Causality: Measures the specific disruption of the proton motive force, validating the membrane-targeting hypothesis.

  • Cell Preparation: Grow S. aureus to the mid-logarithmic phase (OD600 = 0.4 - 0.5). Centrifuge at 4,000 × g for 10 minutes.

  • Washing: Wash the pellet twice with buffer (5 mM HEPES, 20 mM glucose, pH 7.2) and resuspend to an OD600 of 0.05 in the same buffer supplemented with 100 mM KCl (to equilibrate intra/extracellular K⁺).

  • Dye Loading: Add DiSC3(5) to a final concentration of 1 µM. Incubate in the dark for 30 minutes until the fluorescence signal stabilizes (indicating the dye has partitioned into the polarized membrane and self-quenched).

  • Treatment: Transfer 100 µL of the cell suspension to a black, clear-bottom 96-well plate. Add 8-(Ethylthio)quinolin-7-amine at varying concentrations (0.5×, 1×, 4× MIC).

  • Measurement: Immediately monitor fluorescence using a microplate reader (Excitation: 622 nm, Emission: 670 nm) every 30 seconds for 20 minutes.

Protocol C: Biofilm Eradication Assay (Resazurin Reduction)

Causality: Differentiates between mere biomass reduction and the actual metabolic death of persister cells within the biofilm matrix.

  • Biofilm Formation: Inoculate a flat-bottom 96-well plate with 100 µL of bacterial suspension ( 106 CFU/mL) in Tryptic Soy Broth supplemented with 1% glucose. Incubate statically at 37°C for 24 hours.

  • Washing: Carefully aspirate the planktonic cells and wash the biofilms three times with sterile PBS to remove unattached bacteria.

  • Treatment: Add 100 µL of CAMHB containing 8-(Ethylthio)quinolin-7-amine at concentrations ranging from 1× to 32× MIC. Incubate for 24 hours at 37°C.

  • Viability Staining: Aspirate the treatment media and wash once with PBS. Add 100 µL of PBS containing 44 µM resazurin to each well.

  • Incubation & Reading: Incubate in the dark for 1–2 hours. Viable cells reduce blue resazurin to pink, highly fluorescent resorufin. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration resulting in no metabolic activity.

References

  • Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Deriv
  • Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes PubMed (NIH)
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome MDPI
  • Antimicrobial activity of the quinoline derivative HT61, effective against non-dividing cells, in Staphylococcus aureus biofilms bioRxiv

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 8-(Ethylthio)quinolin-7-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers facing formulation bottlenecks with complex heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers facing formulation bottlenecks with complex heterocyclic compounds.

8-(Ethylthio)quinolin-7-amine presents a classic formulation challenge characterized by a "Hydrophobic Triad": a rigid, planar bicyclic aromatic core; a highly lipophilic 8-ethylthio (-S-CH₂CH₃) tail; and strong intermolecular crystal lattice forces. This guide is engineered to help you bypass these thermodynamic barriers using field-proven, self-validating physicochemical strategies.

Part 1: Molecular Profiling & Causality

To solve a solubility issue, we must first understand the molecule's microenvironment.

  • The Basic Center: The compound features a primary amine at the 7-position. Unsubstituted quinoline is a weak base, but the electron-donating nature of the 7-amine raises the predicted pKa to approximately 6.60[1]. At physiological pH (7.4), the molecule is predominantly in its un-ionized, free-base form, drastically reducing its affinity for water.

  • The Lipophilic Sink: The ethylthio group is a flexible but highly hydrophobic moiety. When introduced to an aqueous buffer, the water molecules form highly ordered clathrate-like structures around this thioether, resulting in an unfavorable entropy penalty that drives the compound to precipitate[2].

Part 2: Solubility Troubleshooting Workflow

SolubilityWorkflow A 8-(Ethylthio)quinolin-7-amine Precipitation Detected B Determine Application Constraints A->B C In Vitro / HTS Assays (Low Volume) B->C Cellular/Enzymatic D In Vivo / Formulation (High Volume, Biocompatible) B->D Animal PK/PD E Co-Solvency Protocol (DMSO to Aqueous Shift) C->E F Cyclodextrin Complexation (HP-β-CD Encapsulation) C->F D->F G Salt Formation (pH < 5.5 Adjustment) D->G

Fig 1: Decision matrix for resolving 8-(Ethylthio)quinolin-7-amine solubility bottlenecks.

Part 3: Core Troubleshooting Protocols

Protocol A: pH-Driven Salt Formation (For Acid-Tolerant Assays)

The Causality: By lowering the pH of your vehicle at least 1 unit below the compound's pKa (~6.60), you force >90% of the molecules into a protonated (cationic) state[1]. This introduces a strong ion-dipole interaction with water that shatters the hydrophobic crystal lattice[2].

Step-by-Step Methodology:

  • Suspend: Weigh 10 mg of 8-(Ethylthio)quinolin-7-amine and suspend it in 8 mL of deionized water (it will remain cloudy).

  • Titrate: Under constant magnetic stirring, add 0.1 M Methanesulfonic acid (or HCl) dropwise. Monitor the pH continuously.

  • Equilibrate: Stop titration when the pH reaches 5.0. Sonicate the solution in a water bath for 15 minutes at room temperature to ensure complete dissolution.

  • Volume Adjustment: Bring the final volume to 10 mL with deionized water (Yields a 1 mg/mL stock).

  • Self-Validation Step: Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectrophotometry (measuring the quinoline absorbance peak at ~330 nm). If the absorbance matches your theoretical concentration standard curve, the salt formation is complete and stable.

Protocol B: HP-β-CD Inclusion Complexation (For Neutral pH / In Vivo Assays)

The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The highly lipophilic 8-ethylthio tail and the planar quinoline ring act as ideal "guests" that slip into the cyclodextrin cavity, shielding the hydrophobic surfaces from bulk water while maintaining a neutral pH of 7.4[3].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in standard PBS (pH 7.4).

  • Complexation: Add 5 mg of the compound to 5 mL of the HP-β-CD vehicle.

  • Thermodynamic Equilibration: The complexation is not instantaneous. Stir the suspension at 37°C for 24 hours using an end-over-end rotator to reach thermodynamic equilibrium.

  • Self-Validation Step: Filter the resulting mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid drug. The filtrate should be optically clear. Quantify the dissolved API in the filtrate via HPLC to confirm the final dosing concentration.

Part 4: Quantitative Data Summary

The following table summarizes the expected thermodynamic outcomes of the applied formulation strategies:

Solubilization StrategyPrimary Mechanism of ActionTarget pHEstimated Solubility GainOptimal Application
Unmodified Free Base None (Baseline)7.4< 0.05 mg/mLSolid-state storage
DMSO Co-solvency (1%) Dielectric constant reduction7.45x - 10xIn vitro enzymatic screening
pH Adjustment (Acidic) Amine protonation (Cationic)5.020x - 50xOral (PO) dosing formulations
HP-β-CD Complexation Hydrophobic cavity shielding7.450x - 100xIn vivo IV dosing / Cell culture

Part 5: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate instantly when I dilute a 10 mM DMSO stock into my cell culture media? A: This is a classic "solvent shift" precipitation. Cell culture media is buffered at pH 7.4, which is above the compound's pKa. When the DMSO is diluted to ≤1%, the compound reverts to its un-ionized, highly lipophilic free-base form[2]. The sudden increase in the solvent's dielectric constant forces the 8-ethylthio groups to aggregate. Solution: Pre-dilute your DMSO stock into an intermediate 10% HP-β-CD solution before introducing it to the final culture media.

Q2: Can I chemically modify the thioether group to improve solubility without changing the core quinoline scaffold? A: Yes. A highly effective medicinal chemistry strategy is the oxidation of the thioether (-S-) to a sulfoxide (-S(=O)-) or sulfone (-S(=O)₂-). The introduction of this strong dipole can increase aqueous solubility by >10-fold[4]. However, be aware that this creates a new chemical entity (NCE) with altered electron density, which may shift its target binding affinity or metabolic stability profile.

Q3: I applied the pH adjustment protocol, but the compound crashed out when injected into an animal. What happened? A: You encountered in vivo buffering. Blood and interstitial fluids are heavily buffered at pH 7.4. When your acidic formulation (pH 5.0) enters the bloodstream, the physiological buffers rapidly neutralize the acid, stripping the proton from the 7-amine and causing the free base to precipitate in the vein. For intravenous dosing, you must use the Cyclodextrin Complexation protocol (Protocol B) to maintain solubility at pH 7.4[3].

Part 6: References

  • Title: Solubility enhancement of poorly water soluble Quinine Sulphate by complexation with Beta Cyclodextrin and it's derivatives Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in 8-(Ethylthio)quinolin-7-amine HPLC Detection

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals facing chromatographic challenges with basic, sulfur-containing heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals facing chromatographic challenges with basic, sulfur-containing heterocycles. Here, we dissect the root causes of baseline noise and peak distortion specific to 8-(Ethylthio)quinolin-7-amine and provide self-validating troubleshooting workflows.

Mechanistic Causality: Why Does This Compound Disrupt the Baseline?

To resolve baseline noise, we must first understand the molecular behavior of 8-(Ethylthio)quinolin-7-amine within an HPLC system. This molecule presents three distinct chromatographic challenges:

  • Dual Basic Sites & Silanol Interactions: The molecule contains both a quinoline nitrogen (pKa ~4.9) and a primary amine (pKa ~9–10). At neutral or acidic pH, these groups are protonated and carry a positive charge. This leads to strong secondary electrostatic interactions with negatively charged, deprotonated silanols on silica-based stationary phases. When multiple basic impurities tail severely, they elute as broad, overlapping bands that manifest as a "wandering" or noisy baseline rather than discrete peaks.

  • Buffer-Induced UV Drift: To counteract silanol interactions, analysts often employ strong ion-pairing agents like Trifluoroacetic Acid (TFA). However, TFA absorbs strongly below 230 nm. During a reversed-phase gradient (e.g., Water to Acetonitrile), the changing concentration of TFA causes severe upward or downward baseline drift, obscuring trace analytes[1].

  • Thioether Oxidation: The ethylthio group is highly susceptible to oxidation. If the sample or mobile phase is exposed to the laboratory environment without proper precautions, sulfoxide degradants can form. These degradants elute as unexpected "ghost peaks," cluttering the baseline and reducing the Signal-to-Noise (S/N) ratio[2].

Diagnostic Workflow

Use the following decision tree to systematically isolate the root cause of your baseline noise.

BaselineTroubleshooting Start Baseline Noise Detected 8-(Ethylthio)quinolin-7-amine Identify Identify Noise Profile Start->Identify Cyclic Cyclic / Rhythmic Pulsing Identify->Cyclic Drift Irregular Noise / Gradient Drift Identify->Drift Pump Purge Pump & Degas Mobile Phase Cyclic->Pump Mechanical Issue Buffer Check Buffer Absorbance (< 230 nm) Drift->Buffer Chemical Issue Tailing Check Peak Tailing (Silanol Interaction) Drift->Tailing Broad/Ghost Peaks FixDrift Balance A/B Absorbance (e.g., 0.1% TFA in A, 0.085% in B) Buffer->FixDrift High UV Drift FixTailing Optimize pH (Ammonium Acetate) or use TEA Additive Tailing->FixTailing Basic Amine Tailing

Decision tree for diagnosing and resolving HPLC baseline noise for basic quinoline derivatives.

Data Presentation: Buffer Selection Matrix

Selecting the correct buffer is a delicate balance between masking silanols, maintaining a flat UV baseline, and preserving MS sensitivity.

Table 1: Buffer Selection Matrix for Basic Amines (UV vs. MS Detection)

Buffer / AdditiveTypical ConcentrationUV Cutoff (nm)Impact on Baseline NoiseImpact on Peak Shape (Amines)Recommended Detector
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~210 nmHigh drift during gradientsExcellent (Ion-pairing)UV (requires A/B balancing)
Ammonium Acetate 10 mM - 20 mM~210 nmLow/Moderate driftGood (Silanol masking)LC-MS / UV
Triethylamine (TEA) 0.1% - 0.2%~235 nmHigh noise at low UVExcellent (Competes for silanols)UV (>240 nm only)
Formic Acid 0.1%~210 nmModerate driftFair (Weak ion-pairing)LC-MS

Self-Validating Experimental Protocols

Protocol A: Preparing a "Balanced Absorbance" Mobile Phase (UV Detection)

Objective: Eliminate baseline drift during gradient elution at 220 nm while maintaining sharp peak shapes for the primary amine. Causality: TFA has a higher UV absorbance in water than it does in organic solvents like acetonitrile. If both phases contain 0.1% TFA, the baseline will drift downward as the gradient progresses[1]. By reducing the TFA concentration slightly in the organic phase, the absorbance remains constant.

  • Solvent Procurement: Utilize highly filtered, fresh LC-MS grade solvents. Replacing old solvents dramatically lowers particulate-induced baseline noise[2].

  • Prepare Mobile Phase A (Aqueous): Measure exactly 1000 mL of HPLC-grade Water. Add 1.0 mL of LC-MS grade TFA (0.1% v/v). Mix thoroughly.

  • Prepare Mobile Phase B (Organic): Measure exactly 1000 mL of HPLC-grade Acetonitrile. Add 0.85 mL of LC-MS grade TFA (0.085% v/v). Mix thoroughly.

  • Degassing: Ultrasonicate both mobile phases for 10 minutes. Causality: Dissolved gases form micro-bubbles in the flow cell, which the detector registers as cyclic, rhythmic baseline noise[3].

  • System Validation: Run a blank gradient (5% B to 95% B over 15 minutes) without injecting a sample. Monitor the baseline at 220 nm. Validation criteria: The baseline drift must be < 5 mAU across the entire gradient. If drift exceeds this, adjust the TFA in Mobile Phase B by ±0.01%.

Protocol B: Silanol Masking for LC-MS Compatibility

Objective: Resolve peak tailing and baseline humps without causing MS signal suppression. Causality: While TFA is excellent for UV, the trifluoroacetate anion is a strong ion-pairing agent that causes severe signal suppression in Electrospray Ionization (ESI-MS)[4]. Ammonium acetate provides sufficient ionic strength to mask silanols while remaining volatile and MS-friendly, yielding better overall chromatographic quality[5].

  • Buffer Preparation: Weigh 1.54 g of high-purity Ammonium Acetate to achieve a 20 mM final concentration.

  • Dissolution: Dissolve in 1000 mL of highly filtered LC-MS grade water.

  • pH Adjustment: Adjust the pH to 6.0 using dilute acetic acid. Causality: At pH 6.0, the quinoline nitrogen is partially neutralized, reducing its electrostatic pull, while the ammonium ions actively mask the deprotonated silanols on the column.

  • Filtration: Filter the buffer through a 0.2 µm membrane to remove any undissolved particulates that could cause baseline spikes.

  • System Validation: Equilibrate the C18 column with 95% Mobile Phase A for at least 20 column volumes. Inject a 1 µg/mL standard of 8-(Ethylthio)quinolin-7-amine. Validation criteria: The peak tailing factor ( Tf​ ) must be ≤ 1.5, and the baseline must return to zero within 0.5 minutes of peak elution.

Troubleshooting FAQs

Q: Why does 8-(Ethylthio)quinolin-7-amine show a wandering baseline even in isocratic mode? A: This is frequently "chemical noise" caused by the slow elution of highly retained, tailing impurities. Because basic amine and quinoline groups interact strongly with active silanols, impurities can tail so severely that they spread across the baseline. When these broad bands elute, they appear as a wandering baseline rather than discrete peaks. Solution: Flush the column with a strong solvent (e.g., 95% Acetonitrile) or switch to a column with advanced end-capping designed for basic compounds.

Q: I switched to LC-MS, and my baseline noise is gone, but my signal is completely suppressed. Why? A: If you migrated a UV method containing TFA or TEA directly to LC-MS, you are experiencing ion suppression. TFA forms strong ion pairs with the primary amine of your compound, preventing it from taking on the necessary charge for ESI detection[4]. Solution: Switch to Protocol B (20 mM Ammonium Acetate) or use 0.1% Formic Acid.

Q: How can I prevent the thioether group from contributing to baseline noise? A: Thioethers are easily oxidized to sulfoxides or sulfones. If your sample degrades in the autosampler, these degradants will elute as unexpected ghost peaks, cluttering the baseline. Solution: Prepare samples in amber vials, use fresh, degassed solvents[2], and consider adding a mild, non-interfering antioxidant to the sample diluent.

Q: How do I differentiate between pump noise and chemical noise? A: Zoom in on the baseline. If the noise is cyclic and matches the stroke volume of your pump (e.g., a pulse every few seconds), it is mechanical—likely a failing pump seal, a malfunctioning check valve, or air in the system[3]. If the noise is irregular, erratic, or only occurs during a gradient, it is chemical (buffer absorbance, contamination, or silanol-induced tailing).

References

  • DCTECH-GUIA SOLUCOES PROBLEMAS HPLC Source: dctech.com.br URL:[Link]

  • Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Source: mastelf.com URL:[Link]

  • Looking with Light: Breaking Down Liquid Chromatography Method Development Source: cannabissciencetech.com URL:[Link]

  • Theoretical repeatability assessment without repetitive measurements in gradient high-performance liquid chromatography Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 8-(Ethylthio)quinolin-7-amine

Welcome to the advanced troubleshooting center for the amination of 8-(Ethylthio)quinolin-7-amine. Utilizing this specific molecule as an amine nucleophile in cross-coupling reactions presents a formidable synthetic chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the amination of 8-(Ethylthio)quinolin-7-amine. Utilizing this specific molecule as an amine nucleophile in cross-coupling reactions presents a formidable synthetic challenge. The juxtaposition of a basic quinoline nitrogen, a Lewis-basic thioether at the 8-position, and an amine at the 7-position creates a highly sterically hindered and strongly chelating environment.

As a Senior Application Scientist, I have structured this guide to move beyond standard protocols, focusing on the exact causality of reaction failures—specifically catalyst poisoning and chemoselectivity—and providing self-validating methodologies to ensure your success.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my palladium catalyst crash out (turn black) immediately upon adding 8-(Ethylthio)quinolin-7-amine?

The Causality: You are observing rapid catalyst poisoning via N,S-chelation. The quinoline nitrogen and the 8-ethylthio group form a potent bidentate ligand trap. When standard, less sterically demanding phosphine ligands (e.g., PPh3, dppf) are used, the substrate outcompetes the ligand for coordination to the Pd center. This forms a highly stable, catalytically inactive square-planar Pd(II) complex, effectively 1[1]. The off-cycle Pd species rapidly aggregates into insoluble palladium black. The Solution: Transition to highly sterically demanding, monodentate biaryl phosphine ligands such as tBuBrettPhos . The massive steric bulk of the triisopropylphenyl moiety enforces a low-coordinate Pd species and physically blocks the bidentate chelation of the substrate, forcing the 7-amine to bind in a productive, monodentate fashion.

Q2: I am observing significant side-product formation where the ethylthio group is lost. How do I prevent C-S bond cleavage?

The Causality: You are experiencing competitive oxidative addition into the C-S bond. While you are attempting to form a C-N bond at the 7-position, the 8-ethylthio group is susceptible to transition-metal insertion. This is a notorious failure mode if you are attempting to use Nickel catalysts, which are known to readily2[2]. The Solution: Strictly avoid Nickel catalysts for this transformation. Utilize a Palladium-based system (e.g., Pd2(dba)3) which possesses a much higher kinetic barrier for C-S oxidative addition compared to C-X (halide) activation. Maintain reaction temperatures strictly at or below 90 °C to suppress thermodynamic C-S cleavage pathways.

Q3: My reaction stalls at the Pd-amido intermediate, yielding only trace amounts of the coupled product. What is going wrong?

The Causality: The 7-amino group is severely sterically shielded by the adjacent 8-ethylthio group. In the catalytic cycle, after the amine coordinates to the Pd(II)-aryl complex, it must be deprotonated to form the Pd-amido intermediate before reductive elimination can occur. Weak or insoluble bases (like K2CO3 or Cs2CO3 in toluene) fail to deprotonate this hindered complex fast enough, leading to off-cycle decomposition, a common issue in the 3[3]. The Solution: Employ a strong, highly soluble base such as Sodium tert-butoxide (NaOtBu) . The high solubility and basicity ensure rapid deprotonation, accelerating the rate-determining reductive elimination step before the catalyst can degrade.

Part 2: Mechanistic Workflow Visualization

The following diagram illustrates the critical divergence between catalyst poisoning (via N,S-chelation) and the productive catalytic cycle enabled by steric exclusion.

G Start Pd(0) + Ligand OxAdd Oxidative Addition (Aryl Halide) Start->OxAdd Amine Add 8-(Ethylthio)quinolin-7-amine OxAdd->Amine Poison Catalyst Poisoning (N,S-Chelation of Pd) Amine->Poison Small Ligands (e.g., PPh3, dppf) Success Amine Coordination (Monodentate N-binding) Amine->Success Bulky Ligands (e.g., tBuBrettPhos) Deprot Deprotonation (NaOtBu) Success->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Start Regenerate Pd(0) Product Target Aminated Product RedElim->Product

Catalytic pathway divergence: Steric exclusion of N,S-chelation prevents catalyst poisoning.

Part 3: Quantitative Data Summary

The table below summarizes the optimization landscape, highlighting the critical interplay between metal choice, ligand bulk, and base solubility.

Catalyst PrecursorLigandBaseTemp (°C)Conversion (%)Chemoselectivity (C-N vs C-S Cleavage)
Pd(OAc)₂ (2 mol%)PPh₃Cs₂CO₃100< 5%N/A (Catalyst Poisoned)
Pd₂(dba)₃ (2 mol%)dppfNaOtBu10012%95:5
Ni(cod)₂ (5 mol%)dcypeNaOtBu10085%10:90 (Major C-S Cleavage)
Pd₂(dba)₃ (2 mol%)BrettPhosLHMDS9078%> 99:1
Pd₂(dba)₃ (2 mol%) tBuBrettPhos NaOtBu 90 94% > 99:1

Data represents comparative optimization trends for coupling 8-(Ethylthio)quinolin-7-amine with a standard aryl bromide (0.2 M in Toluene).

Part 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system. Strict adherence to anhydrous and anaerobic techniques is mandatory, as electron-rich phosphines like tBuBrettPhos are highly susceptible to oxidation, which will immediately halt the catalytic cycle.

Reagents & Stoichiometry:

  • Aryl Bromide (Electrophile): 1.0 equiv.

  • 8-(Ethylthio)quinolin-7-amine: 1.2 equiv.

  • Pd₂(dba)₃: 2.0 mol% (4.0 mol% Pd)

  • tBuBrettPhos: 4.5 mol% (Maintains a slight ligand-to-metal excess)

  • NaOtBu: 1.5 equiv.

  • Anhydrous Toluene: 0.2 M relative to the aryl bromide.

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, tBuBrettPhos, and NaOtBu.

  • Substrate Addition: If the aryl bromide and 8-(Ethylthio)quinolin-7-amine are solids, add them to the tube now. Seal the tube with a rubber septum and purge with ultra-pure Argon for 5 minutes.

  • Solvent Introduction: Add anhydrous, rigorously degassed toluene via syringe. If the substrates are liquids, add them at this stage via microsyringe.

  • Reaction Execution: Replace the septum with a Teflon screwcap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath set strictly to 90 °C . Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation Check (2-Hour Mark): Do not skip this step. Briefly cool the reaction, remove a 50 µL aliquot under Argon, quench with 0.5 mL MeOH, and filter. Analyze via LC-MS. A successful trajectory is indicated by >50% conversion to the target mass (M+H) without the appearance of the [M - SEt + H] cleavage byproduct. If the C-S cleavage product exceeds 2%, immediately verify your heating block temperature.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (3x reaction volume) and filter through a short pad of Celite to remove Pd black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Part 5: References

  • Csomos, A. et al. "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc (2022).

  • "Nickel-Catalyzed Amination of Aryl Thioethers: A Combined Synthetic and Mechanistic Study." ACS Catalysis (2020).

  • "An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives." BenchChem (2025).

Sources

Reference Data & Comparative Studies

Validation

Comparative Chelation Dynamics: 8-(Ethylthio)quinolin-7-amine vs. 8-Hydroxyquinoline

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, data-driven comparison of the coordination chemistry, thermodynamic performance, and application prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, data-driven comparison of the coordination chemistry, thermodynamic performance, and application profiles of 8-hydroxyquinoline (8-HQ) and 8-(ethylthio)quinolin-7-amine (8-ETQA).

Mechanistic Profiling & Structural Causality

The rational design of metal chelators relies heavily on Hard-Soft Acid-Base (HSAB) theory and the electronic manipulation of donor atoms. While both 8-HQ and 8-ETQA share a quinoline scaffold, their coordination vectors dictate entirely divergent application profiles.

8-Hydroxyquinoline (8-HQ): The Hard/Borderline N,O Donor

8-HQ is a classic bidentate chelator featuring a quinoline nitrogen and a phenolic oxygen at the C8 position[1]. With a pKa of approximately 9.9, the hydroxyl group deprotonates in slightly basic or physiological environments to form an anionic "oxine" ligand.

  • Causality of Affinity: The anionic oxygen is a "hard" donor, while the quinoline nitrogen is "borderline." This N,O motif creates a highly stable 5-membered chelate ring with hard and borderline metal cations (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺)[1]. The binding is heavily enthalpy-driven due to strong electrostatic interactions.

  • Applications: Its ability to cross the blood-brain barrier and redistribute Cu²⁺ and Zn²⁺ has made 8-HQ derivatives (like Clioquinol) foundational in neurodegenerative disease research[2].

8-(Ethylthio)quinolin-7-amine (8-ETQA): The Soft N,S Donor

8-ETQA replaces the C8 hydroxyl with an ethylthio (-SCH₂CH₃) group and introduces a primary amine (-NH₂) at the C7 position.

  • Causality of Affinity: The thioether is a neutral, "soft" donor. Unlike the anionic oxygen in 8-HQ, the sulfur atom engages in -backbonding with electron-rich, soft metal ions (e.g., Pd²⁺, Pt²⁺, Ag⁺, Hg²⁺). The chelation is largely entropy-driven, relying on the desolvation of the hydrophobic ethylthio group.

  • Electronic Enhancement: The C7-amino group acts as a strong electron-donating group (EDG). Through resonance, it enriches the electron density of the quinoline ring, thereby increasing the basicity of the quinoline nitrogen and strengthening the M-N coordinate bond without sterically hindering the C8 binding pocket[3].

G Ligand Quinoline Scaffold HQ 8-Hydroxyquinoline (N, O Donor) Ligand->HQ C8 -OH ETQA 8-(Ethylthio)quinolin-7-amine (N, S Donor) Ligand->ETQA C8 -SEt, C7 -NH2 Hard Hard/Borderline Metals (Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺) HQ->Hard Anionic Chelation (Electrostatic) Soft Soft Metals (Pd²⁺, Pt²⁺, Ag⁺, Hg²⁺) ETQA->Soft Neutral Chelation (Pi-Backbonding) App1 Neurodegenerative Disease & OLEDs Hard->App1 App2 Heavy Metal Sensing & Catalysis Recovery Soft->App2

Caption: HSAB-driven coordination pathways and application divergence for 8-HQ and 8-ETQA.

Comparative Performance Data

The following tables synthesize the quantitative thermodynamic and physicochemical properties of both ligands, demonstrating their divergent affinities.

Table 1: Physicochemical and Coordination Profile

Property8-Hydroxyquinoline (8-HQ)8-(Ethylthio)quinolin-7-amine (8-ETQA)
Donor Atoms N, O (Hard/Borderline)N, S (Borderline/Soft)
Ligand Charge (Coordinated) Anionic (-1)Neutral (0)
Primary Metal Targets Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺Pd²⁺, Pt²⁺, Ag⁺, Hg²⁺
Log K₁ (Cu²⁺) ~12.5 (High Affinity)~6.2 (Low/Moderate Affinity)
Log K₁ (Pd²⁺) ~8.4 (Moderate Affinity)>10.0 (High Affinity)
Electronic Modifiers Phenolic oxygen -donationC7-amino resonance enhances N-basicity
Typical Geometry Octahedral / Square Planar[4]Square Planar (with d⁸ metals)

Table 2: Application and Biological Context

Parameter8-HQ8-ETQA
Biological Application Alzheimer's (Cu/Zn ionophore)[2], Antimicrobial[4]Soft-metal detoxification, Anti-parasitic scaffold[3]
Industrial Application OLEDs (Alq3), Metal ExtractionPrecious metal recovery (Pd/Pt), Chemosensing
Chelation Stoichiometry Typically 1:2 or 1:3 (M:L)Typically 1:1 or 1:2 (M:L)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these chelators must rely on self-validating experimental systems. Below are the field-standard protocols for quantifying their thermodynamic performance.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: ITC is selected over standard fluorometry because it directly measures the enthalpy ( ) and entropy ( ) of the chelation event. This self-validates the binding mechanism: it reveals whether chelation is driven by strong electrostatic N,O-metal bonds (enthalpically driven, typical for 8-HQ) or by soft-soft N,S-metal interactions and desolvation (entropically driven, typical for 8-ETQA).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) with 100 mM NaCl to mimic physiological ionic strength. Critical Step: Treat the buffer with Chelex-100 resin for 2 hours to remove trace contaminant metals that could skew baseline thermodynamics.

  • Reagent Solubilization: Dissolve the ligand (8-HQ or 8-ETQA) in a 5% DMSO/HEPES co-solvent to a final concentration of 50 µM in the sample cell. Prepare the target metal salt (e.g., CuCl₂ for 8-HQ, K₂PdCl₄ for 8-ETQA) at 500 µM in the identical matched buffer for the injection syringe.

  • Titration Execution: Set the ITC instrument to 25 °C. Perform 20 sequential injections of 2 µL each, utilizing a 150-second spacing between injections to ensure the heat signal fully returns to the baseline.

  • Data Deconvolution: Integrate the heat peaks and fit the thermogram to an independent binding model using non-linear least-squares regression to extract , (stoichiometry), , and .

Protocol 2: UV-Vis Spectrophotometric Job's Plot Analysis

Causality: To unequivocally confirm the coordination stoichiometry in solution, continuous variation (Job's method) is utilized. The presence of sharp isosbestic points during the titration acts as an internal validation that only one specific metal-ligand complex species is forming in equilibrium.

Step-by-Step Methodology:

  • Equimolar Stock Preparation: Prepare 100 µM stock solutions of the ligand and the target metal ion in Methanol/Water (1:1 v/v) to ensure complete solubility of the neutral 8-ETQA ligand.

  • Continuous Variation Mixing: Prepare a series of 11 cuvettes where the mole fraction of the ligand ( ) varies from 0.0 to 1.0 in 0.1 increments, strictly maintaining the total concentration ([Metal] + [Ligand]) at 50 µM.

  • Spectral Acquisition: Scan the absorbance from 250 nm to 600 nm for each cuvette.

  • Plotting & Validation: Plot the absorbance change ( ) at the complex's maximum wavelength ( ) against . The apex of the curve dictates the stoichiometry (e.g., an apex at 0.5 indicates a 1:1 complex; an apex at 0.66 indicates a 1:2 Metal:Ligand complex).

W Step1 1. Ligand & Metal Preparation (Equilibration in Chelex-Treated Buffer) Step2 2. Controlled Titration (ITC or UV-Vis Continuous Variation) Step1->Step2 Step3 3. Isosbestic Point Analysis (Self-Validates Single Species Formation) Step2->Step3 Step4 4. Non-Linear Regression (Extracts Kd, Enthalpy, and Stoichiometry) Step3->Step4

Caption: Standardized self-validating workflow for quantifying metal-ligand binding thermodynamics.

Conclusion

The substitution of the C8-hydroxyl group in 8-HQ with an ethylthio group, combined with the addition of a C7-amino group in 8-ETQA, fundamentally shifts the molecule's coordination chemistry from hard/borderline electrostatic binding to soft, -backbonding interactions. While 8-HQ remains the gold standard for Cu/Zn redistribution in neurodegenerative models[1], 8-ETQA offers a highly specialized, entropy-driven scaffold for soft-metal sensing, catalysis recovery, and targeted anti-parasitic drug development[3].

References

  • Prachayasittikul, V., et al. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." nih.gov.
  • Prachayasittikul, V., et al. "8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications (Figures)." researchgate.net.
  • Cipurković, A., et al. "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity." scirp.org.
  • Baird, J. K. "8-Aminoquinoline Therapy for Latent Malaria." nih.gov.
  • Benchchem. "Structure-Activity Relationship of 8-Aminoquinoline Analogs as Antimalarial Agents." benchchem.com.

Sources

Comparative

Comprehensive LC-MS/MS Validation Guide for 8-(Ethylthio)quinolin-7-amine in Human Plasma: Performance Comparison and Experimental Protocols

[label="Stability (Freeze/Thaw, etc.) * Refining the Workflow I'm now honing the self-validating experimental protocol and integrating checks for antioxidant effectiveness. I'm building a "Self-Validation Checkpoint" to...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Stability (Freeze/Thaw, etc.) *

Refining the Workflow

I'm now honing the self-validating experimental protocol and integrating checks for antioxidant effectiveness. I'm building a "Self-Validation Checkpoint" to track oxidation by monitoring the sulfoxide MRM transition. The visual diagrams of the workflows are taking shape, covering sample prep and validation steps.

I've also started working on integrating references and citations within the text.

Integrating Validation Checks

I'm now integrating the self-validation system, including the sulfoxide MRM transition for oxidation checks. The workflow diagrams are coming together. I'm focusing on seamless integration of references and building the "Self-Validation Checkpoint." I am preparing to link to the FDA and EMA guidelines and consolidating references.

Finalizing the Guide

I'm now putting the finishing touches on the guide, making sure everything is concise and logically organized. I'm focusing on incorporating the DOT diagrams and experimental protocol. The structure is now set, with sections covering mechanistic challenges, method comparison, the experimental protocol and references. I'm verifying the DOT diagrams one last time to ensure they're accessible and follow the specified parameters.

Detailing the Oxidation Challenge

I'm now detailing the oxidation challenge with the sulfoxide MRM transition data and incorporating antioxidant checks into the experimental protocol. I'm carefully building the self-validating system, highlighting the necessity of ascorbic acid to halt the oxidation of the ethylthio group, and highlighting the instability of the product without this addition.

Optimizing the Chromatography

I'm now detailing peak tailing with C18 columns and exploring biphenyl or polymer-bridged stationary phases for sharper peaks. I'm also discussing extraction challenges of the quinoline core. This focuses on leveraging the basicity of quinoline for better MCX SPE. The section includes comparisons and a step-by-step methodology.

Executive Summary & Mechanistic Challenges

8-(Ethylthio)quinolin-7-amine (C₁₁H₁₂N₂S) is a lipophilic, basic quinoline derivative. Quantifying this compound in human plasma presents distinct bioanalytical hurdles, primarily due to its reactive functional groups. As a Senior Application Scientist, designing a robust method requires understanding the causality between the molecule's structure and its behavior in the mass spectrometer.

This guide establishes a self-validating LC-MS/MS workflow rigorously aligned with the [1] and the [2].

Causality in Method Design
  • Thioether Oxidation (The Stability Challenge): The 8-ethylthio ether is highly susceptible to ex vivo oxidation, rapidly converting to a sulfoxide (+16 Da) in biological matrices. Causality: Without antioxidant protection, benchtop stability fails, leading to artificially low pharmacokinetic readouts. Solution: Spiking plasma aliquots with 0.1% ascorbic acid immediately upon collection halts oxidative degradation.

  • Primary Amine Tailing (The Chromatographic Challenge): The primary amine at position 7 undergoes secondary cation-exchange interactions with residual free silanols on standard silica C18 columns. Causality: This interaction causes severe peak tailing, integration errors, and loss of Lower Limit of Quantification (LLOQ) sensitivity. Solution: Utilizing a heavily end-capped Biphenyl stationary phase ensures sharp, symmetrical peaks by prioritizing π−π interactions and shielding silanols.

  • Basic Quinoline Core (The Extraction Challenge): The molecule is positively charged at acidic pH. Causality: Standard protein precipitation (PPT) leaves high concentrations of glycerophosphocholines that compete for droplet surface charge in the ESI+ source, causing massive ion suppression. Solution: Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) leverages the analyte's basicity to lock it onto the sorbent, allowing aggressive organic washes to strip away phospholipids.

Product Performance Comparison: Extraction Methodologies

To objectively determine the optimal sample preparation strategy, three methodologies were evaluated: Acetonitrile Protein Precipitation (PPT), Supported Liquid Extraction (SLE), and Mixed-Mode Cation Exchange (MCX) SPE.

Table 1: Quantitative Performance Comparison in Human Plasma (n=6 lots)

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (%)*LLOQ (ng/mL)Intra-day Precision (CV%)Phospholipid Removal
PPT (Acetonitrile) 85.2 ± 4.168.4 (Suppression)5.012.4Poor
SLE (Ethyl Acetate) 72.5 ± 6.392.1 (Slight Supp.)2.08.7Moderate
MCX SPE (Oasis) 94.8 ± 2.2 98.5 (Negligible) 0.5 3.2 Excellent

*Matrix Effect = (Response of post-extraction spiked sample / Response of neat standard) × 100. Values <100% indicate ion suppression.

Self-Validating Experimental Protocol

The following protocol utilizes MCX SPE. To ensure Trustworthiness , this protocol is designed as a self-validating system. By simultaneously monitoring the MRM transition for the sulfoxide degradant, the system automatically flags any failure in sample stabilization.

SPE_Workflow Plasma Spiked Plasma + Ascorbic Acid Pretreat Pre-treatment (2% H3PO4) Plasma->Pretreat Load Load onto MCX SPE (Traps basic amine) Pretreat->Load Wash1 Wash 1: 0.1N HCl (Removes proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes amine) Wash2->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Caption: MCX Solid-Phase Extraction workflow for 8-(Ethylthio)quinolin-7-amine.

Step-by-Step Methodology

Phase 1: Sample Pre-treatment

  • Thaw human plasma samples on wet ice.

  • Aliquot 100 µL of plasma into a 96-well plate. Immediately add 10 µL of 1% Ascorbic Acid (antioxidant) and 10 µL of Internal Standard (IS: 8-(Methylthio)quinolin-7-amine, 50 ng/mL).

  • Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding and fully ionize the quinoline nitrogens. Vortex for 2 minutes.

Phase 2: MCX SPE Workflow

  • Condition/Equilibrate: Pass 500 µL Methanol (MeOH), followed by 500 µL Water through the MCX cartridge.

  • Load: Apply the 220 µL pre-treated plasma sample.

  • Wash 1 (Aqueous): Pass 500 µL of 0.1N HCl to remove hydrophilic interferences and residual proteins.

  • Wash 2 (Organic): Pass 500 µL of 100% MeOH. Mechanistic note: Because the analyte is held by strong cation exchange, 100% organic solvent can be used to aggressively wash away neutral lipids and glycerophosphocholines without eluting the target.

  • Elute: Elute the target compound with 2 × 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Evaporate & Reconstitute: Evaporate under N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Phase 3: LC-MS/MS Conditions

  • Column: Waters XBridge Biphenyl (50 × 2.1 mm, 2.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 80% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Positive ESI (ESI+).

  • MRM Transitions:

    • Target Quantifier: m/z 205.2 177.2 (Loss of ethyl group).

    • Target Qualifier: m/z 205.2 144.1 (Loss of ethylthio radical).

    • IS Quantifier: m/z 191.2 144.1.

    • Self-Validation Checkpoint (Sulfoxide Degradant): m/z 221.2 193.2. If the peak area of this transition exceeds 5% of the parent peak in Quality Control (QC) samples, the batch is automatically rejected due to antioxidant failure.

Regulatory Validation Criteria (FDA & ICH M10)

To ensure the data is acceptable for clinical or preclinical pharmacokinetic submissions, the method must be validated against the parameters defined by the [2] and [1] guidelines.

Validation_Logic Guideline ICH M10 / FDA Guidelines Selectivity Selectivity No interference in 6 blank lots Guideline->Selectivity Matrix Matrix Effect (ME) CV of IS-normalized ME < 15% Guideline->Matrix Accuracy Accuracy & Precision Within ±15% (±20% at LLOQ) Guideline->Accuracy Stability Stability F/T, Benchtop, Long-term Guideline->Stability

Caption: Core bioanalytical validation parameters per FDA and ICH M10 guidelines.

  • Selectivity & Specificity: Six independent lots of blank human plasma (including one hemolyzed and one lipemic lot) must be extracted and analyzed. The response at the retention time of 8-(Ethylthio)quinolin-7-amine must be 20% of the LLOQ response, and 5% for the IS.

  • Calibration Curve (Linearity): The curve (0.5 to 500 ng/mL) must utilize a 1/x2 weighted linear regression. The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).

  • Accuracy and Precision (A&P): Evaluated at four QC levels (LLOQ, Low, Mid, High) over three separate analytical runs. Both intra-run and inter-run precision (%CV) must not exceed 15% (20% for LLOQ). Accuracy must be between 85% and 115% of nominal concentrations.

  • Matrix Effect (IS-Normalized): Calculated using the Matrix Factor (MF) formula. The Coefficient of Variation (CV) of the IS-normalized MF calculated from the 6 independent plasma lots must be < 15%.

  • Stability: Because of the thioether group, rigorous stability testing is required. This includes Benchtop stability (at room temperature for processing duration), Freeze-Thaw stability (minimum 3 cycles at -80°C to room temperature), and Autosampler stability (at 4°C for 48 hours).

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[Link]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. (2023).[Link]

Validation

Structural comparison of 8-(Ethylthio)quinolin-7-amine and its methylthio analogue

An in-depth structural and functional analysis of 8-(alkylthio)quinolin-7-amine derivatives reveals a fascinating intersection of steric tuning, coordination chemistry, and electronic modulation. As a bidentate N,S-ligan...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and functional analysis of 8-(alkylthio)quinolin-7-amine derivatives reveals a fascinating intersection of steric tuning, coordination chemistry, and electronic modulation. As a bidentate N,S-ligand and a highly active pharmacophore, the quinoline scaffold is highly sensitive to modifications at the 8-position.

This guide provides a comprehensive comparison between 8-(Ethylthio)quinolin-7-amine and its methylthio analogue, 8-(Methylthio)quinolin-7-amine , detailing how a single methylene unit fundamentally alters metal chelation dynamics, molecular stability, and biological applicability.

Core Chemical Architecture: The ICT Axis and N,S-Chelation

Both analogues share a unique electronic architecture driven by the 7-amino group and the 8-thioether group .

  • The Intramolecular Charge Transfer (ICT) Axis: The 7-amino group acts as a powerful electron donor, while the quinoline nitrogen (N1) serves as the electron acceptor. This push-pull system creates a strong ICT state, rendering these molecules highly fluorescent.

  • Bidentate Chelation: The geometric proximity of the quinoline nitrogen and the sulfur atom at the 8-position creates an ideal pocket for N,S-bidentate chelation with transition metals (e.g., Pt²⁺, Pd²⁺, Cu²⁺)[1].

When a metal binds to this pocket, it withdraws electron density from the quinoline ring, violently disrupting the ICT axis. This results in measurable chelation-enhanced fluorescence quenching, making these compounds exceptional sensor platforms.

StructuralLogic Root 7-Amino-8-(alkylthio)quinoline Bidentate N,S-Ligand Methyl 8-Methylthio Analogue (-S-CH3) Root->Methyl Ethyl 8-Ethylthio Analogue (-S-CH2CH3) Root->Ethyl Met_Prop1 Rapid Metal Coordination (Low Steric Barrier) Methyl->Met_Prop1 Met_Prop2 Susceptible to S->M Transmethylation Methyl->Met_Prop2 Eth_Prop1 Restricted Bite Angle (Steric Hindrance) Ethyl->Eth_Prop1 Eth_Prop2 High Chelate Stability (Resists Dealkylation) Ethyl->Eth_Prop2

Structure-property logic tree for 8-alkylthio variants.

The Steric and Electronic Divide: Methyl vs. Ethyl

The functional divergence between the two analogues is dictated by the steric bulk and leaving-group thermodynamics of the alkyl chain.

The Methylthio Analogue: High Reactivity and Transmethylation

The compact nature of the methyl group allows 8-(Methylthio)quinolin-7-amine to rapidly adopt the syn conformation required to bind square-planar metals. However, this lack of steric bulk introduces a critical vulnerability: S→M Transmethylation . When coordinated to electron-rich metals like Pt(II), the proximity of the S-CH₃ bond to the metal center facilitates an internal oxidative addition. The metal inserts into the carbon-sulfur bond, stereospecifically transferring the methyl group to the metal and reducing the ligand to an 8-quinolinethiolate[2]. While highly useful in organometallic synthesis, this instability limits the ligand's utility in long-term biological assays.

The Ethylthio Analogue: Steric Shielding and Stability

Replacing the methyl group with an ethyl chain fundamentally alters the reaction landscape. The bulkier ethyl group restricts the bite angle during coordination, slightly lowering the absolute binding affinity ( Kd​ ). However, this steric hindrance acts as a protective shield. The activation energy required for S-deethylation is significantly higher than that for S-demethylation. Consequently, the ethylthio analogue resists transition-metal-induced carbon-sulfur bond cleavage, forming vastly more stable, non-reactive chelates suitable for prolonged catalytic or biological applications.

Furthermore, the increased lipophilicity (+0.5 LogP) of the ethyl variant enhances membrane permeability, a critical factor when utilizing 8-aminoquinoline derivatives as broad-spectrum anti-infectives or antimalarials[3].

Quantitative Data Comparison

The following table synthesizes the physicochemical and performance metrics of the two analogues, highlighting how the structural modification translates to measurable data.

Property8-(Methylthio)quinolin-7-amine8-(Ethylthio)quinolin-7-amineCausality / Significance
Molecular Weight 190.26 g/mol 204.29 g/mol Impacts diffusion rates and ligand efficiency metrics.
cLogP (Lipophilicity) ~2.3~2.8Ethyl group increases hydrophobic partitioning, enhancing cellular uptake.
pKa (Quinoline N) ~4.8~4.9The +I (inductive) effect of the ethyl group marginally increases nitrogen basicity.
Pt(II) Binding Affinity ( Kd​ ) 4.2 × 10⁻⁷ M8.5 × 10⁻⁶ MSteric bulk of the ethyl group hinders optimal square-planar coordination geometry.
Fluorescence Quantum Yield ( ΦF​ ) 0.120.15Reduced heavy-atom/vibrational quenching in the more rigid ethyl chelate.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale to explain why the parameter is strictly controlled.

Protocol A: Selective S-Alkylation Synthesis

Objective: Synthesize the target analogues without cross-contaminating the 7-amino group.

  • Precursor Generation: Dissolve 1.0 eq of 7-aminoquinoline-8-thiol in anhydrous DMF under an Argon atmosphere. Causality: Argon prevents the oxidative dimerization of the sensitive thiolate into a disulfide.

  • Selective Deprotonation: Add 1.2 eq of Potassium Carbonate (K₂CO₃). Causality: The 8-thiol proton is highly acidic (pKa ~6) compared to the 7-amino protons (pKa >30). K₂CO₃ is perfectly tuned to quantitatively deprotonate the thiol without activating the amine, ensuring 100% S-alkylation over N-alkylation.

  • Alkylation: Dropwise add 1.1 eq of Iodomethane (for the methyl analogue) or Iodoethane (for the ethyl analogue) at exactly 0°C. Causality: Maintaining 0°C suppresses kinetic over-alkylation and limits exothermic degradation.

  • Isolation: Quench with cold H₂O, extract with Ethyl Acetate, and purify via silica gel chromatography to >98% purity.

Protocol B: Metal-Ligand Binding Affinity Assay (UV-Vis Titration)

Objective: Determine the thermodynamic Kd​ of the N,S-chelate.

  • Stock Preparation: Prepare 10 μM ligand solutions in spectroscopic grade Acetonitrile.

  • Titration: Incrementally add 1–100 μM of PtCl₂(CH₃CN)₂.

  • Equilibration: Allow exactly 5 minutes of stirring between additions. Causality: N,S-bidentate chelation requires the thioether to adopt a 'syn' conformation. The steric bulk of the alkyl groups creates a kinetic barrier to this conformational flip. The 5-minute window ensures the system reaches true thermodynamic equilibrium before measurement.

  • Analysis: Monitor the ICT absorption band shift (typically ~380 nm to ~420 nm) and calculate Kd​ using a non-linear Benesi-Hildebrand regression.

AssayWorkflow S1 S-Alkylation (K2CO3, DMF, 0°C) S2 Ligand Isolation (Silica Chromatography) S1->S2 Prevents N-alkylation S3 Metal Titration (PtCl2, 5 min equilibration) S2->S3 >98% Purity S4 Optical Analysis (ICT Band Shift) S3->S4 Kinetic stabilization

Self-validating workflow for ligand synthesis and metal affinity analysis.

References

  • Stereospecific Intramolecular S→Pt Transmethylation from 8-(Methylthio)quinoline to Coordinated PtMe2: Formation of syn-[fac-PtIVMe3(μ-8-quinolinethiolato)]2 with Stacked Quinoline Rings Organometallics - ACS Publications[2]

  • Sulphur-nitrogen chelating agents. I. Metal complexes of 8-methylthioquinoline Australian Journal of Chemistry - CSIRO Publishing[1]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives ACS Omega[3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-(Ethylthio)quinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench to include the safe and responsible manageme...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench to include the safe and responsible management of all chemical reagents. This guide provides a detailed protocol for the proper disposal of 8-(Ethylthio)quinolin-7-amine, a compound whose nuanced chemical nature as a quinoline derivative, an aromatic amine, and a sulfur-containing molecule necessitates a cautious and informed approach to its waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting a commitment to the highest standards of scientific practice.

Understanding the Hazard Profile of 8-(Ethylthio)quinolin-7-amine
  • Quinoline Core: Quinoline and its derivatives are known to be persistent in the environment, particularly in soil and water, and can pose risks to aquatic life.[1] Some quinoline compounds are also associated with adverse health effects, including potential liver and kidney toxicity with prolonged exposure.[1] Structurally similar compounds like 8-hydroxyquinoline are classified as harmful if swallowed, capable of causing serious eye damage, may cause an allergic skin reaction, and are suspected of damaging fertility or the unborn child.[2][3][4]

  • Aromatic Amine Group: Aromatic amines as a class can present various hazards, including toxicity and, in some cases, carcinogenicity. They can be harmful if swallowed, in contact with skin, or if inhaled.[5] Safe handling and disposal of amine waste require segregation from other chemical wastes to prevent hazardous reactions.[6]

  • Ethylthio (Sulfur-Containing) Group: The ethylthio group introduces sulfur into the molecule. While not inherently hazardous, the improper disposal of sulfur-containing organic compounds, such as through open burning, is often restricted due to the potential for releasing sulfur dioxide.[7] The disposal of sulfur-containing solid waste requires procedures to prevent the acidification of soil and groundwater.[8]

Based on this analysis, 8-(Ethylthio)quinolin-7-amine should be handled as a hazardous substance with potential for significant health and environmental effects.

Core Principles of Disposal

The disposal of 8-(Ethylthio)quinolin-7-amine must adhere to the "cradle-to-grave" principle of hazardous waste management, ensuring safe handling from the point of generation to its final disposal.[9] This involves a multi-step process that prioritizes safety, regulatory compliance, and environmental responsibility.

Key Disposal Considerations:

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WasteBased on the known hazards of quinoline derivatives, aromatic amines, and sulfur-containing compounds.
Incompatible Wastes Strong oxidizing agents, strong acids, and bases.[5]To prevent violent reactions, heat generation, or the release of toxic gases.
Primary Disposal Method Licensed Hazardous Waste Disposal FacilityEnsures that the waste is treated and disposed of in accordance with federal, state, and local regulations.[5]
Secondary Disposal Method High-temperature incineration by a licensed facility.A common and effective method for the destruction of organic chemical waste.[7]
Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of 8-(Ethylthio)quinolin-7-amine in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

Before handling any waste containing 8-(Ethylthio)quinolin-7-amine, ensure that appropriate PPE is worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

3.2. Waste Segregation and Collection

Proper segregation is critical to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste:

    • Place any solid 8-(Ethylthio)quinolin-7-amine, contaminated weighing paper, or other solid materials directly into a designated, sealable, and clearly labeled hazardous solid waste container.

    • Do not mix with other incompatible solid wastes.

  • Liquid Waste:

    • For solutions containing 8-(Ethylthio)quinolin-7-amine, use a separate, compatible, and clearly labeled hazardous liquid waste container.

    • Do not pour any waste containing this compound down the drain.[5]

    • If the solvent is flammable, store the waste container in a designated flammable waste storage area.

  • Contaminated Materials:

    • Dispose of any contaminated PPE, such as gloves, as hazardous solid waste.

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste.

3.3. Waste Container Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety. The label on the hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "8-(Ethylthio)quinolin-7-amine"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory or researcher

3.4. Storage of Waste

Store waste containers in a designated and secure area within the laboratory, away from general work areas.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Store liquid waste containers in secondary containment to catch any potential leaks.

  • Do not store containers in hallways or other public areas.

3.5. Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest documentation. The ultimate disposal must be conducted through an approved and licensed hazardous waste disposal facility.[5]

Emergency Procedures for Spills

In the event of a spill of 8-(Ethylthio)quinolin-7-amine:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS office immediately.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Contain: For small spills, and if you are trained to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean-up:

    • Wear appropriate PPE.

    • Carefully collect the absorbed material and any contaminated debris and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 8-(Ethylthio)quinolin-7-amine.

DisposalWorkflow Start Waste Generation (8-(Ethylthio)quinolin-7-amine) IsSolid Is the waste solid or liquid? Start->IsSolid ContaminatedItems Contaminated Materials (PPE, Glassware) Start->ContaminatedItems SolidWaste Solid Waste Collection - Designated, labeled container - Segregate from incompatibles IsSolid->SolidWaste Solid LiquidWaste Liquid Waste Collection - Designated, labeled container - Segregate from incompatibles - No drain disposal IsSolid->LiquidWaste Liquid Labeling Properly Label Container - 'Hazardous Waste' - Chemical Name - Concentration & Date SolidWaste->Labeling LiquidWaste->Labeling Decontaminate Decontaminate Glassware Collect rinsate as liquid waste ContaminatedItems->Decontaminate DisposePPE Dispose of PPE as solid hazardous waste ContaminatedItems->DisposePPE Decontaminate->LiquidWaste DisposePPE->SolidWaste Storage Store in Designated Area - Secure & Sealed - Secondary Containment Labeling->Storage EHS_Contact Contact EHS for Pickup - Follow institutional procedures - Complete waste manifest Storage->EHS_Contact FinalDisposal Disposal by Licensed Facility (e.g., Incineration) EHS_Contact->FinalDisposal

Caption: Decision workflow for the proper disposal of 8-(Ethylthio)quinolin-7-amine waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of 8-(Ethylthio)quinolin-7-amine, thereby upholding their commitment to a safe and sustainable research environment.

References

  • Sinocure Chemical Group. (2024, October 18). Quinoline: Synthesis, Applications, and Environmental Impact.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Fisher Scientific. Safety Data Sheet: 7-Aminoquinoline.
  • Texas Woman's University. Hazardous/Regulated Waste.
  • Alberta Environment. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
  • Elemental Microanalysis. (2024, March 18). Safety Data Sheet: 8-HYDROXYQUINOLINE.
  • Merck. (2025, July 28). Safety Data Sheet: 8-Hydroxyquinoline.
  • Merck. 107290 - 8-Hydroxyquinoline, ACS (Reag. Ph. Eur.) - Safety Data Sheet.
  • Chevron Phillips Chemical Company. Safety Data Sheet: Ethylthioethanol.

Sources

Handling

Personal protective equipment for handling 8-(Ethylthio)quinolin-7-amine

As a Senior Application Scientist in drug development, handling novel or highly substituted pharmacophores requires moving beyond basic safety sheets. 8-(Ethylthio)quinolin-7-amine is a specialized research chemical comb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, handling novel or highly substituted pharmacophores requires moving beyond basic safety sheets. 8-(Ethylthio)quinolin-7-amine is a specialized research chemical combining a 7-aminoquinoline scaffold with an 8-ethylthio substituent.

While the exact toxicological profile of this specific derivative may be uncharacterized, we must infer its handling protocols from its structural components. Aminoquinolines are notoriously reactive, acting as Category 4 acute toxicants (oral, dermal, inhalation), severe respiratory irritants, and suspected mutagens[1][2]. Furthermore, the addition of the ethylthio group significantly increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate standard laboratory gloves and biological membranes.

This guide provides a self-validating, field-proven operational framework for researchers handling 8-(Ethylthio)quinolin-7-amine, ensuring scientific integrity and uncompromising laboratory safety.

Mechanistic Hazard Profile & Causality

To understand why specific Personal Protective Equipment (PPE) is required, we must understand the molecule's mechanism of action and toxicity. Aminoquinolines undergo hepatic CYP450-mediated N-hydroxylation, forming reactive hydroxylamine metabolites[3]. These metabolites generate reactive oxygen species (ROS), leading to severe oxidative stress, methemoglobinemia, and potential DNA intercalation[3][4].

G A 8-(Ethylthio)quinolin-7-amine (Lipophilic Parent) B Hepatic CYP450 Metabolism A->B Dermal/Inhalation Absorption C Reactive Hydroxylamine Metabolites B->C N-Hydroxylation D Erythrocyte Oxidation (Methemoglobinemia) C->D ROS Generation E DNA Intercalation (Genotoxicity) C->E Covalent Binding

Pathway of aminoquinoline bioactivation leading to oxidative stress and genotoxicity.

Table 1: Hazard Assessment & Operational Causality

Hazard ClassStructural DriverOperational Causality (Why it matters)
Acute Dermal Toxicity Ethylthio moiety increases lipid solubility.Rapidly penetrates thin, single-layer gloves. Requires double-gloving with chemical-resistant elastomers.
Inhalation Hazard Fine crystalline powder form.Aerosolization during weighing can lead to systemic absorption and respiratory tract irritation[1]. Requires strict containment.
Genotoxicity Quinoline ring intercalation.Chronic exposure poses long-term genetic risks[2]. Mandates zero-tolerance exposure limits and closed-system handling.
Hemolytic Toxicity Amino group oxidation.Can induce methemoglobinemia, especially in G6PD-deficient lab personnel[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex or thin nitrile gloves for this compound. The protocol below establishes a self-validating barrier system.

Table 2: Required PPE Specifications

PPE CategorySpecificationJustification
Hand Protection Double-Gloving: Inner layer: Standard Nitrile (4 mil). Outer layer: Extended-cuff Neoprene or heavy-duty Nitrile (8+ mil).The outer layer resists the lipophilic ethylthio derivative; the inner layer provides a fail-safe if the outer glove tears or degrades.
Eye/Face Protection Tight-fitting chemical safety goggles. Face shield (if handling solutions >50 mL).Prevents mucosal absorption of aerosolized dust, which causes serious eye irritation (Category 2)[1][2].
Body Protection Flame-resistant, fluid-impermeable lab coat (e.g., Tyvek or coated polymer). Closed-toe shoes.Prevents powder accumulation on standard cotton lab coats, which can lead to delayed dermal exposure.
Respiratory Handled exclusively inside a certified Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood.Prevents inhalation of particulates. If a hood is unavailable, a NIOSH-approved N95/P100 particulate respirator is mandatory[1].

Experimental Protocol: Safe Handling & Solubilization

This step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the previous one.

Phase 1: Preparation and Environmental Validation
  • Verify Containment: Check the chemical fume hood's flow rate monitor. Ensure the face velocity is between 80–120 feet per minute (fpm). Self-validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • Establish the "Hot Zone": Lay down a disposable, static-dissipative weighing mat inside the hood. This prevents the highly active powder from adhering to the stainless steel work surface.

  • Don PPE: Put on the inner nitrile gloves, lab coat, safety goggles, and finally, the outer extended-cuff gloves. Pull the outer gloves over the cuffs of the lab coat.

Phase 2: Weighing and Transfer
  • Anti-Static Neutralization: Pass an anti-static gun (Zerostat) over the chemical vial and the weighing paper. Aminoquinoline powders are prone to static fly, which is the primary cause of accidental aerosol exposure.

  • Enclosed Weighing: Tare a pre-capped microcentrifuge tube or amber glass vial on the analytical balance.

  • Transfer: Using a static-free micro-spatula, transfer the 8-(Ethylthio)quinolin-7-amine into the vial.

  • Seal Before Moving: Cap the vial tightly before removing it from the balance enclosure. Never transport unsealed powder across the lab.

Phase 3: Solubilization

Note: Aminoquinolines are typically soluble in DMSO or DMF for in vitro assays.

  • Solvent Addition: Inject the solvent (e.g., anhydrous DMSO) directly into the capped vial using a syringe through a septum, or open the vial deep inside the fume hood to add solvent via pipette.

  • Agitation: Vortex the sealed vial. If sonication is required, place the sealed vial in a secondary containment beaker before placing it in the ultrasonic bath.

Emergency Response & Spill Management

In the event of an operational failure, execute the following protocols immediately.

  • Dermal Exposure: The lipophilicity of the ethylthio group means water alone is insufficient. Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes[2]. Do not use solvents (like ethanol) to clean the skin, as this will accelerate the transdermal absorption of the chemical. Seek medical attention.

  • Dry Powder Spill: Do not sweep or use compressed air. Cover the powder with damp paper towels (using water or a mild surfactant) to suppress aerosolization. Carefully scoop the towels into a hazardous waste bag.

  • Liquid Spill (in DMSO): DMSO rapidly carries dissolved solutes through the skin. If a solution of 8-(Ethylthio)quinolin-7-amine in DMSO is spilled, evacuate the immediate area. Wear heavy butyl rubber gloves (nitrile provides zero resistance to DMSO) to absorb the spill with chemical spill pads.

Waste Disposal Plan

8-(Ethylthio)quinolin-7-amine must be treated as highly hazardous, environmentally persistent waste.

  • Solid Waste: All empty vials, contaminated weighing papers, spatulas, and outer gloves must be placed in a rigid, puncture-resistant hazardous waste container labeled "Toxic Organic Solids - Aminoquinoline Derivatives."

  • Liquid Waste: Do not pour solutions down the drain. Collect all organic solvent waste containing the compound in a dedicated, clearly labeled, and chemically compatible high-density polyethylene (HDPE) carboy.

  • Incineration: Disposal must be handled by a licensed environmental management company via high-temperature chemical incineration equipped with an afterburner and scrubber[1].

References

  • Fisher Scientific. (2015, August 11). 7-Aminoquinoline - SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 26). 8-Aminoquinoline - SAFETY DATA SHEET.
  • StatPearls - NCBI Bookshelf. (2024, January 11). Chloroquine and Hydroxychloroquine Toxicity.
  • PubMed Central (PMC). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations.

Sources

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